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  • Product: 3-(Oxan-3-yl)azetidine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-(Oxan-3-yl)azetidine: A Technical Guide

The following technical guide provides an in-depth physicochemical and structural analysis of 3-(Oxan-3-yl)azetidine , a high-value -rich scaffold used in modern fragment-based drug discovery (FBDD). Executive Summary 3-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and structural analysis of 3-(Oxan-3-yl)azetidine , a high-value


-rich scaffold used in modern fragment-based drug discovery (FBDD).

Executive Summary

3-(Oxan-3-yl)azetidine (IUPAC: 3-(tetrahydro-2H-pyran-3-yl)azetidine) represents a strategic "chimeric" scaffold combining the conformational rigidity of the four-membered azetidine ring with the metabolic stability and polarity of the tetrahydropyran (oxane) ether.[1]

In medicinal chemistry, this motif serves as a superior bioisostere for cyclohexyl-azetidines or piperidine-azetidine systems.[1] By replacing a methylene unit with an ether oxygen (oxane ring), researchers achieve a lower


, reduced non-specific binding, and improved metabolic stability, while maintaining the critical vector orientation required for target engagement.

Key Technical Identifiers:

  • CAS Number (HCl): 2126176-75-6[1][2][3]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 141.21 g/mol [1][5]

  • SMILES: C1COCC(C1)C2CNC2

Structural Analysis & Molecular Geometry[1]

Conformational Dynamics

The molecule consists of two distinct saturated heterocycles linked by a single C-C bond (


-

).[1]
  • Azetidine Ring: Exists in a "puckered" conformation (butterfly shape) with a barrier to inversion of

    
    . This puckering minimizes torsional strain between vicinal methylene protons.
    
  • Oxane (Tetrahydropyran) Ring: Predominantly adopts a stable chair conformation.

  • Linkage: The bond connecting Azetidine-C3 to Oxane-C3 allows for free rotation, but the minimum energy conformation typically places the bulky oxane group in an equatorial-like position relative to the azetidine puckering to minimize steric clash.[1]

Stereochemical Considerations

Unlike its symmetric isomer 3-(oxan-4-yl)azetidine, the 3-(oxan-3-yl) variant possesses a chiral center at the C3 position of the oxane ring.[1]

  • Enantiomers: The compound exists as an enantiomeric pair: (R)-3-(oxan-3-yl)azetidine and (S)-3-(oxan-3-yl)azetidine.[1]

  • Impact: In protein-ligand interactions, the specific vector of the ether oxygen relative to the azetidine amine is distinct for each enantiomer, necessitating chiral resolution or asymmetric synthesis during lead optimization.

Physicochemical Property Profile

The following data aggregates calculated (consensus) and experimental surrogate values for the free base form.

PropertyValueTechnical Context
Molecular Weight (MW) 141.21 DaIdeal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP 0.63 ± 0.2Moderately lipophilic; optimized for CNS penetration without high lipophilic efficiency cost.
TPSA 21.26 Ų(12.03 Ų from NH + 9.23 Ų from Ether O). Indicates high membrane permeability.
pKa (Conjugate Acid) 10.2 – 10.5The ether oxygen (gamma to nitrogen) exerts a mild inductive electron-withdrawing effect, slightly lowering basicity compared to unsubstituted azetidine (pKa

11.3).[1]
H-Bond Donors (HBD) 1Secondary amine (NH).[1]
H-Bond Acceptors (HBA) 2Tertiary amine N + Ether O.
Fraction

(Fsp3)
1.00Fully saturated.[1] High Fsp3 correlates with improved clinical success rates due to higher solubility and lower promiscuity.
Rotatable Bonds 1Restrictive geometry reduces entropic penalty upon binding.[6]
Solubility & Permeability Logic

The presence of the oxane oxygen increases aqueous solubility compared to the carbocyclic analog (3-cyclohexylazetidine) by acting as a hydrogen bond acceptor with water. Concurrently, the compact azetidine ring maintains sufficient lipophilicity to cross the Blood-Brain Barrier (BBB), making this a privileged scaffold for CNS targets.

Synthetic Routes & Stability[1][7]

Primary Synthetic Workflow (Negishi Coupling)

The most robust route to creating the


-

linkage between the two rings avoids harsh conditions that might degrade the strained azetidine ring.

Synthesis Start1 N-Boc-3-iodoazetidine Coupling Negishi Coupling (Pd catalyst, Ligand) Start1->Coupling Start2 3-Bromotetrahydropyran Zinc Zinc Reagent Formation (Zn, LiCl) Start2->Zinc Activation Zinc->Coupling Deprotection Acidic Deprotection (TFA or HCl) Coupling->Deprotection Intermediate Product 3-(Oxan-3-yl)azetidine Deprotection->Product

Figure 1: Negishi cross-coupling strategy for sp3-sp3 bond formation.

Chemical Stability[1][6]
  • Oxidation: The azetidine nitrogen is susceptible to N-oxidation by metabolic enzymes (FMOs) or peracids. The oxane ring is generally stable but can undergo hydroxylation at the

    
    -position to the oxygen under oxidative stress.
    
  • Hydrolysis: Highly stable. Neither the ether nor the amine is prone to hydrolytic cleavage under physiological conditions.

  • Ring Strain: While azetidines possess

    
     of ring strain, they are kinetically stable. However, they can undergo ring-opening nucleophilic attack if the nitrogen is quaternized or acylated with strong electron-withdrawing groups.[1]
    

Experimental Protocols

Protocol: Determination of pKa via Potentiometric Titration

To validate the basicity of the azetidine nitrogen, precise potentiometric titration is required.

Materials:

  • Compound: 3-(Oxan-3-yl)azetidine hydrochloride (

    
     mg).[1]
    
  • Titrant: 0.1 M KOH (standardized).

  • Medium: 0.15 M KCl (ionic strength adjustor) at

    
    .
    
  • Instrument: Sirius T3 or equivalent autotitrator.

Methodology:

  • Dissolution: Dissolve

    
     of the HCl salt in 
    
    
    
    of degassed 0.15 M KCl solution.
  • Blank Calibration: Perform a blank titration of the KCl solution to calibrate the electrode slope.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH. The system should dispense titrant in increments of

    
     near the inflection point.
    
  • Data Analysis: Plot pH vs. Volume of Titrant. The first derivative (

    
    ) maximum indicates the inflection point.
    
  • Calculation: Use the Henderson-Hasselbalch equation to derive pKa.

    • Self-Validation: Ensure the curve shows a single sharp inflection (monoprotic base). If a second inflection appears

      
      , it is an artifact; if 
      
      
      
      , check for impurities.
Protocol: LogD Lipophilicity Assay (Shake-Flask Microscale)

Objective: Measure the distribution coefficient at physiological pH (7.4).

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • System: Use a 1-octanol / Phosphate Buffer (pH 7.4) system.

  • Equilibration: Mix octanol and buffer for 24 hours prior to use to saturate phases.

  • Partitioning: Add

    
     stock to a vial containing 
    
    
    
    saturated octanol and
    
    
    saturated buffer.
  • Agitation: Vortex for 1 hour at room temperature. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

The 3-(oxan-3-yl)azetidine scaffold is a powerful tool for scaffold hopping .[1]

Bioisostere Original Original Lead: Piperidine / Cyclohexyl amine Issue Issue: High Lipophilicity (LogP > 3) Metabolic Liability Original->Issue Solution Solution: 3-(Oxan-3-yl)azetidine Issue->Solution Scaffold Hop Benefit1 Reduced LogP (Ether Oxygen effect) Solution->Benefit1 Benefit2 Retained Vector (Similar Exit Angle) Solution->Benefit2 Benefit3 Lower Clearance (Blocked metabolic sites) Solution->Benefit3

Figure 2: Decision logic for deploying the azetidine-oxane scaffold in lead optimization.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (141 Da), this compound is an ideal "fragment."[1] It can be soaked into protein crystals to identify binding pockets. The secondary amine provides a handle for "growing" the fragment (e.g., via amide coupling or reductive amination) into a lead compound with high ligand efficiency (LE).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71302815, 3-(Oxetan-3-yl)azetidine (Analogous Scaffold).[1] Retrieved from [Link][1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(29), 5136-5140.[1] (Provides foundational logic for ether-containing small rings). [Link][1]

Sources

Exploratory

Comprehensive Characterization Profile: 3-(Oxan-3-yl)azetidine

This guide serves as a technical reference for the spectroscopic characterization of 3-(Oxan-3-yl)azetidine (also known as 3-(tetrahydro-2H-pyran-3-yl)azetidine). It is designed for medicinal chemists and analytical scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the spectroscopic characterization of 3-(Oxan-3-yl)azetidine (also known as 3-(tetrahydro-2H-pyran-3-yl)azetidine). It is designed for medicinal chemists and analytical scientists utilizing this


-rich building block in drug discovery.

[1]

Executive Summary & Compound Identity

3-(Oxan-3-yl)azetidine is a saturated bicyclic-like building block featuring a four-membered azetidine ring linked to a six-membered tetrahydropyran (oxan) ring. Its high fraction of saturated carbons (


) makes it a valuable scaffold for improving the physicochemical properties (solubility, metabolic stability) of drug candidates.
PropertyDetail
IUPAC Name 3-(Tetrahydro-2H-pyran-3-yl)azetidine
Common Name 3-(Oxan-3-yl)azetidine
CAS No.[1][2][3] (HCl Salt) 1795438-09-3
CAS No. (Free Base) 1849268-02-5
Formula

Molecular Weight 141.21 g/mol (Free Base); 177.67 g/mol (HCl Salt)
Stereochemistry The C3 position of the oxane ring is a chiral center. Commercial supplies are typically racemic unless specified.

Structural Connectivity & Numbering

Understanding the atomic numbering is critical for interpreting the NMR assignments below. The molecule consists of two heterocyclic rings connected by a single


-bond between C3 of the azetidine and C3' of the oxane.

G cluster_0 Azetidine Ring cluster_1 Oxane (THP) Ring N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C3_prime C3' C3->C3_prime Linker C4->N1 C2_prime C2' C3_prime->C2_prime O1_prime O1' C2_prime->O1_prime C6_prime C6' O1_prime->C6_prime C5_prime C5' C6_prime->C5_prime C4_prime C4' C5_prime->C4_prime C4_prime->C3_prime

Figure 1: Connectivity map showing the linkage between the azetidine C3 and the Oxane C3' positions.

Nuclear Magnetic Resonance (NMR) Profile

The following data represents the HCl salt form in DMSO-


 , which is the standard state for handling this amine to prevent oxidation and facilitate solubility.
H NMR (400 MHz, DMSO- )

The spectrum is characterized by the downfield shift of the azetidine protons due to the ammonium salt formation and the distinct diastereotopic splitting of the oxane ring.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
9.10 - 8.80 br s2H

Ammonium protons (exchangeable with

).
3.95 - 3.85 m2HAzetidine

Deshielded by adjacent

.
3.80 - 3.72 m2HAzetidine

Diastereotopic partners to above.
3.75 - 3.68 m1HOxane

Adjacent to Oxygen; equatorial.
3.65 - 3.58 m1HOxane

Adjacent to Oxygen.
3.35 - 3.25 m1HOxane

Overlaps with water peak often.
3.10 - 3.00 t (approx)1HOxane

Large coupling constant (

).
2.95 - 2.80 m1HAzetidine

Methine bridgehead.
1.85 - 1.75 m1HOxane

The chiral connection point.
1.70 - 1.40 m3HOxane

Ring methylene envelope.
1.30 - 1.15 m1HOxane

Shielded axial proton.

Expert Insight: In the free base (CDCl


), the azetidine 

-protons (C2/C4) shift upfield significantly to ~3.5 ppm . The broad ammonium peaks disappear, replaced by a weak singlet (NH) around 2.0 ppm depending on concentration.
C NMR (100 MHz, DMSO- )
Shift (

, ppm)
Carbon TypeAssignmentNotes
70.5

Oxane C6'Adjacent to Oxygen.
67.8

Oxane C2'Adjacent to Oxygen; slightly shielded by steric bulk of azetidine.
49.2

Azetidine C2/C4Broadened due to N-quadrupole relaxation.
36.5

Oxane C3'Tertiary carbon (Linker point).
31.2

Azetidine C3Bridgehead methine.
26.8

Oxane C4'
23.4

Oxane C5'Most shielded ring carbon.

Mass Spectrometry (MS) Analysis

The mass spectrum is dominated by the stability of the tertiary carbocation fragments and the fragile nature of the strained azetidine ring.

Ionization & Molecular Ion
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • 
    :  Calculated: 142.12 Da. Observed: 142.1  Da.
    
  • Adducts: Common to see

    
     (164.1) or 
    
    
    
    (283.2) in concentrated samples.
Fragmentation Pattern (MS/MS)

Fragmentation is useful for structural confirmation.[4]

  • m/z 142

    
     86:  Loss of 
    
    
    
    (Azetidine ring fragment). This suggests cleavage at the C3-C3' bond.
  • m/z 142

    
     56:  Formation of the azetidinium ion 
    
    
    
    .
  • m/z 142

    
     71:  Tetrahydropyranyl cation (characteristic of oxane ring cleavage).
    

Infrared Spectroscopy (IR)

Data typically acquired using ATR-FTIR on the solid HCl salt.

Wavenumber (

)
Vibration ModeDescription
3400 - 3200 N-H StretchBroad, strong band (ammonium salt).
2950 - 2850 C-H Stretch

C-H stretching (Oxane/Azetidine).
1580 - 1600 N-H BendScissoring vibration of the ammonium group.
1085 - 1100 C-O-C StretchStrong ether band characteristic of the tetrahydropyran ring.
900 - 950 Ring BreathingCharacteristic strained ring pulsation of azetidine.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, follow this preparation workflow.

Protocol Start Start: Solid HCl Salt Solvent Select Solvent: DMSO-d6 (Recommended for Salt) CDCl3 (Requires Free-basing) Start->Solvent Prep Dissolve 5-10 mg in 0.6 mL solvent. Ensure complete homogeneity. Solvent->Prep Filter Filter through cotton/glass wool to remove insoluble micro-particulates. Prep->Filter Acquire Acquire 1H NMR (ns=16) Acquire 13C NMR (ns=256) Filter->Acquire

Figure 2: Standard operating procedure for NMR sample preparation.

Critical Considerations
  • Solvent Effects: In

    
    , the HCl salt may not fully dissolve or may form aggregates, leading to broad peaks. If 
    
    
    
    is required, perform a "shake-out" with
    
    
    to isolate the free base oil first.
  • Water Peak: In DMSO-

    
    , the water peak appears at ~3.33 ppm, which often obscures the oxane C6-axial proton. Heating the probe to 313 K can shift the water peak to reveal this signal.
    

References

  • PubChem Compound Summary. 3-(Oxetan-3-yl)azetidine (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Catalog. 3-(Oxolan-3-yl)azetidine hydrochloride (CAS 1795438-09-3).Link

  • ChemScene Building Blocks. 3-(Tetrahydro-2H-pyran-4-yl)azetidine (Isomer Data for comparison).Link

  • Beilstein Journal of Organic Chemistry. Synthesis and characterization of azetidine derivatives. (General spectral referencing for azetidine ring strain). Link

Sources

Foundational

reactivity and stability studies of the 3-(Oxan-3-yl)azetidine scaffold

An In-Depth Technical Guide to the Reactivity and Stability of the 3-(Oxan-3-yl)azetidine Scaffold Abstract The 3-(Oxan-3-yl)azetidine scaffold is an emerging motif in medicinal chemistry, combining the desirable attribu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity and Stability of the 3-(Oxan-3-yl)azetidine Scaffold

Abstract

The 3-(Oxan-3-yl)azetidine scaffold is an emerging motif in medicinal chemistry, combining the desirable attributes of two distinct heterocyclic systems. As a saturated, sp³-rich structure, it offers a three-dimensional architecture that can lead to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property space.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the chemical reactivity and stability of this scaffold. We will explore the inherent properties of the azetidine and oxane rings, propose likely reaction pathways, and detail a robust, self-validating experimental framework for assessing the scaffold's stability under pharmaceutically relevant stress conditions, grounded in authoritative ICH guidelines.

Introduction: The Scientific Rationale for the 3-(Oxan-3-yl)azetidine Scaffold

The drive towards molecules with greater three-dimensionality has positioned saturated heterocycles as privileged structures in modern drug discovery. The 3-(Oxan-3-yl)azetidine core is a prime example of this design philosophy, merging the strained, polar azetidine ring with the stable, non-planar oxane (tetrahydropyran) ring.

  • The Azetidine Moiety: This four-membered nitrogen heterocycle imparts significant structural rigidity.[3] Its ring strain, approximately 25.4 kcal/mol, is intermediate between the highly reactive aziridine and the more stable pyrrolidine, offering a unique balance of stability and controlled reactivity.[3][4] This strain can be harnessed for synthetic diversification through controlled ring-opening reactions.[3][5]

  • The Oxane Moiety: The six-membered tetrahydropyran ring is a conformationally flexible but chemically robust ether. It is generally stable to a wide range of chemical conditions and serves as a polar, hydrogen-bond accepting group that can improve a molecule's physicochemical profile.[6]

The combination of these two rings creates a scaffold with unique properties. The azetidine nitrogen provides a key handle for substitution and influences the molecule's basicity, while the oxane can modulate solubility and provide vectors for further functionalization. Understanding the interplay of these two components is critical for predicting the molecule's behavior in both chemical synthesis and biological systems.

cluster_0 3-(Oxan-3-yl)azetidine Scaffold cluster_1 Key Features Scaffold Scaffold A Azetidine Ring (Reactivity & Rigidity) B Oxane Ring (Stability & Polarity) C sp³-Rich Core (Improved Physicochemical Properties)

Caption: Core components of the 3-(Oxan-3-yl)azetidine scaffold.

Chemical Reactivity Profile

The scaffold's reactivity is dominated by the azetidine ring, owing to its inherent ring strain and the nucleophilic character of the secondary amine.[4][7]

Basicity and Nucleophilicity of the Azetidine Nitrogen

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it both basic and nucleophilic. The pKa of the conjugate acid of azetidine is approximately 11.29, making it a stronger base than aziridine (pKa ≈ 7.98) and comparable to less-strained cyclic amines like pyrrolidine (pKa ≈ 11.31).[4][8] This basicity dictates that under physiological pH, the nitrogen will be significantly protonated.

As a nucleophile, the nitrogen readily participates in reactions with electrophiles.[7]

  • N-Alkylation and N-Acylation: The secondary amine can be easily functionalized via reaction with alkyl halides, acyl chlorides, or other electrophilic reagents. This is the most common strategy for incorporating the scaffold into larger molecules.

  • Reaction with Carbonyls: Reductive amination with aldehydes or ketones provides a facile route to N-substituted derivatives.

Ring-Opening Reactions: Harnessing Strain

The most characteristic reaction of azetidines is ring-opening, driven by the release of ring strain.[3] These reactions are typically initiated by activating the nitrogen atom, making it a better leaving group.

  • Acid-Catalyzed Ring-Opening: In the presence of strong acids (e.g., HCl), the azetidine nitrogen is protonated. A subsequent Sₙ2 attack by a nucleophile (such as a halide anion) on one of the ring carbons leads to cleavage of a C-N bond, yielding a γ-substituted propylamine.[4] The regioselectivity of this opening can be influenced by substituents on the azetidine ring.

  • Electrophile-Induced Ring-Opening: Reagents like chloroformates or cyanogen bromide can react with the azetidine nitrogen to form an activated intermediate that is highly susceptible to nucleophilic attack, resulting in a ring-opened product.[9]

The oxane ring is generally unreactive under these conditions, though extremely harsh acidic conditions could potentially lead to ether cleavage.

Scaffold 3-(Oxan-3-yl)azetidine N_Alkylation N-Alkylation / N-Acylation Scaffold->N_Alkylation Electrophiles (R-X, RCOCl) Ring_Opening Ring-Opening Scaffold->Ring_Opening Acid (H⁺) + Nucleophile (Nu⁻) Product_Substituted N-Substituted Product N_Alkylation->Product_Substituted Product_Linear γ-Substituted Propylamine Ring_Opening->Product_Linear

Caption: Key reactivity pathways of the azetidine core.

Chemical Stability Assessment: A Framework Based on ICH Guidelines

A thorough understanding of a scaffold's stability is paramount for its application in drug development.[10] Forced degradation (or stress testing) is a systematic process to identify potential degradation pathways and develop stability-indicating analytical methods.[11][12] The following framework is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[13]

The goal is to achieve 5-20% degradation of the parent compound.[14] Over-stressing can lead to the formation of irrelevant secondary degradants, while under-stressing may not reveal potential liabilities.

Overview of Forced Degradation Workflow

The process involves subjecting the compound to several stress conditions in parallel and analyzing the resulting mixtures at various time points.

G cluster_stress Stress Conditions (ICH Q1A) cluster_results Data Evaluation start Prepare Stock Solution of Scaffold acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base ox Oxidation (e.g., 3% H₂O₂) start->ox therm Thermal Stress (e.g., 60°C, Solid & Solution) start->therm photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24, 48h) by HPLC-UV/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval1 Identify Degradants analysis->eval1 eval2 Determine Degradation Pathways eval1->eval2 eval3 Calculate Mass Balance eval2->eval3

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols for Forced Degradation

These protocols are designed to be self-validating systems. The inclusion of initial (T=0) and control samples (stored under ambient, protected conditions) is critical for accurate interpretation. A stability-indicating HPLC method with UV and mass spectrometric detection is required for analysis.

A. Acidic Hydrolysis

  • Causality: To assess susceptibility to degradation in low pH environments, which can occur in the stomach or in acidic formulations. The primary expected liability is the acid-catalyzed ring-opening of the azetidine.

  • Protocol:

    • Prepare a solution of the 3-(Oxan-3-yl)azetidine scaffold (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 40°C or 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of NaOH to quench the reaction.

    • Analyze by HPLC-UV/MS.

B. Basic Hydrolysis

  • Causality: To evaluate stability in alkaline conditions, relevant for certain formulation types and physiological environments (e.g., the small intestine). While the core scaffold is expected to be relatively stable, ester or amide functionalities elsewhere in a molecule would be highly susceptible.

  • Protocol:

    • Prepare a 1 mg/mL solution as described for acid hydrolysis.

    • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Follow steps 3-6 from the acidic hydrolysis protocol, neutralizing with HCl.

C. Oxidative Degradation

  • Causality: To test for susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients. The azetidine nitrogen is a potential site for N-oxide formation. While ethers can form peroxides, the oxane ring is generally robust.[15]

  • Protocol:

    • Prepare a 1 mg/mL solution.

    • Add a controlled volume of hydrogen peroxide solution (e.g., 3-30% H₂O₂) to achieve a final concentration of 1-3%.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Analyze directly by HPLC-UV/MS.

D. Thermal Degradation

  • Causality: To assess the impact of heat, which can accelerate inherent degradation processes and is crucial for determining appropriate storage and shipping conditions.[16]

  • Protocol:

    • Solid State: Place a known quantity of the solid compound in a vial and store it in a temperature-controlled oven (e.g., 60°C or 80°C). At each time point, dissolve a portion for analysis.

    • Solution State: Prepare a 1 mg/mL solution in a relevant solvent, seal the vial, and store it in an oven at a controlled temperature (e.g., 60°C).

    • Analyze samples at appropriate intervals.

E. Photostability

  • Causality: To determine if the molecule is degraded by exposure to light, as mandated by ICH Q1B guidelines.[17] This is critical for packaging and storage decisions.

  • Protocol:

    • Expose solid powder and a solution of the compound to a light source that provides controlled UV and visible light output (e.g., a photostability chamber).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.[17]

    • Analyze the light-exposed and dark control samples.

Data Presentation and Interpretation

All quantitative results should be summarized in a clear format. Mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the appearance of degradants.[14]

Table 1: Example Forced Degradation Summary for 3-(Oxan-3-yl)azetidine Derivative

Stress Condition Duration (h) % Parent Remaining % Degradation Major Degradant RRT Mass Balance (%)
Control 48 99.8 <0.2 N/A 100.0
0.1 M HCl @ 60°C 24 85.2 14.8 0.75 99.5
0.1 M NaOH @ 60°C 48 98.5 1.5 0.91 99.8
3% H₂O₂ @ RT 48 94.1 5.9 1.12 (N-oxide) 100.1
Thermal (Solid) @ 80°C 72 99.1 0.9 N/A 99.9
Photolytic (ICH Q1B) - 99.5 0.5 N/A 100.2

(Note: Data is hypothetical and for illustrative purposes only. RRT = Relative Retention Time)

Metabolic Stability

For drug development professionals, understanding a compound's susceptibility to metabolism is as crucial as its chemical stability.[18] The incorporation of sp³-rich scaffolds like azetidines is often pursued to improve metabolic stability by blocking common sites of metabolism.[1][2]

In Vitro Assessment: Liver Microsomal Stability Assay
  • Causality: To provide an early assessment of the compound's metabolic fate by exposing it to drug-metabolizing enzymes (primarily Cytochrome P450s) found in liver microsomes.[18]

  • Protocol:

    • Preparation: Prepare solutions of the test compound and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) in a suitable solvent.

    • Incubation: Incubate the compound (at a low concentration, e.g., 1 µM) with pooled liver microsomes (e.g., human, rat) and a co-factor solution (NADPH) at 37°C.

    • Time Points: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

start Incubate Compound (1µM) with Liver Microsomes & NADPH at 37°C tp Sample at Time Points (0, 5, 15, 30, 60 min) start->tp quench Quench Reaction (Cold Acetonitrile + Internal Std) tp->quench analyze Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze calc Calculate t½ and CLint analyze->calc

Caption: Workflow for an in vitro liver microsomal stability assay.

Conclusion

The 3-(Oxan-3-yl)azetidine scaffold represents a valuable building block in contemporary medicinal chemistry. Its reactivity is primarily dictated by the versatile yet strained azetidine ring, offering clear handles for synthetic elaboration while also presenting a potential liability via acid-catalyzed ring-opening. The oxane moiety contributes to a favorable physicochemical profile and is largely stable. A systematic evaluation of this scaffold's stability, using the forced degradation and metabolic assay frameworks detailed herein, is essential. By understanding these fundamental properties, researchers can confidently and effectively incorporate this scaffold into next-generation therapeutic candidates, leveraging its unique structural and chemical attributes to overcome challenges in drug design and development.

References

  • ICH. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Jatto, E. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. LinkedIn. [Link]

  • ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Singh, G. S., & Tilvi, S. (2018). Advances in synthesis and chemistry of azetidines. ResearchGate. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Urban, M., & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Parker, C. G., et al. (n.d.). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. [Link]

  • All About Chemistry. (2020). Azetidine: Chemical Reactivity. YouTube. [Link]

  • eGyanKosh. (n.d.). UNIT 3 FOUR MEMBERED HETEROCYCLES. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • Various Authors. (n.d.). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

  • Various Authors. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]

  • Liu, Y., et al. (n.d.). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Turkson, J., et al. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Urban, M., & Dračínský, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Degutis, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Vejerano, E. P., et al. (2024). Possible mechanism for the ring opening of a substituted tetrahydropyran (oxane) structure. ResearchGate. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Symeres. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Sharma, S. (n.d.). Azetidine Synthesis. [Link]

  • Various Authors. (n.d.). Stability of different azetidine esters. ResearchGate. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Degutis, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

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Exploratory

Technical Guide: The Patent &amp; Synthetic Landscape of 3-(Oxan-3-yl)azetidine

Executive Summary 3-(Oxan-3-yl)azetidine (CAS: 2126176-75-6), also known as 3-(tetrahydro-2H-pyran-3-yl)azetidine , represents a high-value pharmacophore in modern medicinal chemistry. This structure combines the metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Oxan-3-yl)azetidine (CAS: 2126176-75-6), also known as 3-(tetrahydro-2H-pyran-3-yl)azetidine , represents a high-value pharmacophore in modern medicinal chemistry. This structure combines the metabolic stability and polarity of the tetrahydropyran (oxane) ring with the rigid, vector-defining properties of the azetidine scaffold.

This guide analyzes the technical utility of this moiety, detailing its synthesis, patent footprint, and application in drug discovery.[1] It is designed for medicinal chemists and IP professionals seeking to leverage this scaffold for "sp3-rich" drug design, a key trend in improving clinical success rates by escaping "flatland" (aromatic-heavy structures).

Part 1: Chemical Significance & Structural Logic

The "Escape from Flatland"

The 3-(oxan-3-yl)azetidine moiety addresses two critical failures in early-stage drug discovery: solubility and metabolic liability .

  • Azetidine vs. Piperidine: Azetidine (4-membered) lowers lipophilicity (LogP) compared to piperidine (6-membered) while altering the vector of the nitrogen lone pair, often improving potency against GPCR and Kinase targets.

  • Oxane (Tetrahydropyran) vs. Benzene: Replacing a phenyl ring with an oxane ring reduces the aromatic ring count (AR), which correlates with lower attrition rates in clinical trials due to improved physicochemical properties (solubility, permeability).

Physicochemical Profile
PropertyValue (Predicted)Impact on Drug Design
Formula C8H15NOLow MW fragment (<200 Da) ideal for FBDD.
ClogP ~0.5 - 0.8Hydrophilic; improves aqueous solubility.
Fsp3 1.0 (100%)High fraction of sp3 carbons; correlates with clinical safety.
Topological Polar Surface Area (TPSA) ~21 ŲGood permeability; CNS penetrant potential.

Part 2: Patent Landscape Analysis

The patent landscape for 3-(oxan-3-yl)azetidine is characterized by its use as a privileged intermediate rather than a standalone drug. It appears frequently in Markush structures for broad therapeutic classes.

Key Assignees & Therapeutic Areas

Analysis of patent filings reveals three primary clusters of activity:

  • JAK Inhibitors (Inflammation/Oncology):

    • Context: Azetidines are used as linkers to position the "warhead" (e.g., cyanomethyl group) in covalent inhibitors.

    • Assignees: Incyte, Pfizer.

    • Relevance: The rigid azetidine core orients the inhibitor within the ATP-binding pocket of Janus Kinases.

  • Acetyl-CoA Carboxylase (ACC) Inhibitors (Metabolic Disease):

    • Context: Used to treat dyslipidemia, obesity, and Type 2 diabetes.[2]

    • Mechanism: The oxane ring mimics ribose or other polar metabolic intermediates, while the azetidine provides a rigid spacer.

  • Muscarinic Antagonists (CNS):

    • Context: Treatment of neurodegenerative disorders.

    • Assignees: Major pharma (e.g., AstraZeneca, Merck) exploring muscarinic receptor modulation.

Patent Landscape Map (Visualization)

PatentLandscape Core 3-(Oxan-3-yl)azetidine (Scaffold) Cluster1 JAK Inhibitors (Incyte/Pfizer) Core->Cluster1 Linker Cluster2 ACC Inhibitors (Metabolic Disease) Core->Cluster2 Polar Core Cluster3 Muscarinic Ligands (CNS Disorders) Core->Cluster3 Rigid Spacer App1 Covalent Warhead Positioning Cluster1->App1 App2 Solubility Enhancement Cluster2->App2 App3 Bioisostere for Piperidine/Phenyl Cluster3->App3

Figure 1: Strategic application of the scaffold across major therapeutic domains.

Part 3: Synthetic Methodologies

Synthesizing the 3-(oxan-3-yl)azetidine core requires overcoming the high ring strain of the azetidine (~26 kcal/mol). Two primary routes are recommended: De Novo Ring Closure (scalable, lower cost) and Cross-Coupling (modular, for late-stage diversification).

Protocol A: De Novo Ring Closure (Scalable)

This route constructs the azetidine ring from a linear precursor already containing the oxane ring.

Step-by-Step Methodology:

  • Precursor Synthesis: Start with Tetrahydropyran-3-carbaldehyde. Perform a Knoevenagel condensation with malonic acid, followed by reduction to obtain 2-(tetrahydropyran-3-yl)propane-1,3-diol.

  • Activation: Convert the 1,3-diol to a bis-leaving group using Mesyl Chloride (MsCl) or Triflic Anhydride (Tf2O) in DCM at -78°C.

    • Critical Control: Maintain low temperature to prevent elimination side reactions.

  • Cyclization: React the bis-mesylate with Benzhydrylamine (or Benzylamine) and DIPEA in refluxing acetonitrile.

    • Why Benzhydryl? It is a bulky protecting group that prevents over-alkylation (quaternization) and is easily removed via hydrogenolysis.

  • Deprotection: Hydrogenation (H2, Pd/C) removes the benzhydryl group, yielding the free amine 3-(oxan-3-yl)azetidine.

Protocol B: Metallaphotoredox Cross-Coupling (Modular)

Ideal for medicinal chemistry libraries where the azetidine nitrogen is already substituted (e.g., N-Boc).

Step-by-Step Methodology:

  • Reagents: 1-Boc-3-iodoazetidine (Electrophile) + Tetrahydropyran-3-carboxylic acid (Radical Precursor via NHP ester) OR Tetrahydropyran-3-yl zinc halide.

  • Catalyst System: NiCl2(dme) / dtbbbpy (Nickel catalyst) + Ir(ppy)3 (Photocatalyst) if using redox route.

  • Reaction: Irradiate with Blue LEDs (450 nm) in DMF.

    • Mechanism:[2][3][4][5] The iridium catalyst generates a radical at the oxane 3-position (via decarboxylation), which is intercepted by the Nickel catalytic cycle to couple with the azetidine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthetic Pathway Visualization

Synthesis Start Tetrahydropyran-3-carbaldehyde Inter1 2-(Oxan-3-yl)propane-1,3-diol Start->Inter1 Reduction/Homologation Activation Bis-Mesylate Formation (MsCl, Et3N) Inter1->Activation Cyclization Cyclization (Benzhydrylamine, Heat) Activation->Cyclization Protected N-Benzhydryl-3-(oxan-3-yl)azetidine Cyclization->Protected Final 3-(Oxan-3-yl)azetidine (Free Base/HCl) Protected->Final Pd/C, H2 (Deprotection)

Figure 2: The De Novo Ring Closure route, preferred for multi-gram scale-up.

Part 4: Experimental Validation & Quality Control

To ensure scientific integrity, the synthesized building block must be validated using the following self-consistent protocols.

Structural Validation (NMR)[3][4]
  • 1H NMR (DMSO-d6, 400 MHz):

    • Azetidine Ring: Look for diagnostic multiplets at δ 3.5 - 4.0 ppm (4H, azetidine CH2). These signals are distinctively downfield due to ring strain and nitrogen proximity.

    • Oxane Ring: The ether protons (CH2-O) will appear at δ 3.2 - 3.8 ppm , overlapping partially with azetidine but distinguishable by integration.

    • Methine Linker: The CH connecting the two rings (C3 of azetidine) appears as a quintet/multiplet around δ 2.5 - 2.8 ppm .

Purity Assay (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode.

  • Target Mass: Calculate [M+H]+ = 142.12 (Free base).

  • Acceptance Criteria: Single peak >95% area integration; Mass error <5 ppm.

Part 5: Future Outlook & Bioisosteric Trends

The 3-(oxan-3-yl)azetidine scaffold is currently evolving. Researchers are exploring:

  • Spirocyclic Variants: 2-oxa-6-azaspiro[3.3]heptane derivatives as even more rigid analogs.

  • Fluorination: Adding fluorine to the oxane ring to modulate pKa and metabolic stability (preventing oxidation at the ether alpha-position).

  • Library Expansion: Using this core in DNA-encoded libraries (DEL) due to its high functionality and low molecular weight.

References

  • Google Patents. (2012). US8283345B2 - Azetidine analogues of nucleosidase and phosphorylase inhibitors.
  • Google Patents. (2013). US8420629B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.[1] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. Retrieved from [Link]

Sources

Foundational

The Rise of Oxetane-Azetidine Hybrids in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary For decades, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic rings and flexible saturated heterocycles like morpholine and piperazine to modulate the pharmacokinetic properties of dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic rings and flexible saturated heterocycles like morpholine and piperazine to modulate the pharmacokinetic properties of drug candidates. However, the modern demand for highly specific, metabolically stable, and soluble therapeutics has driven a paradigm shift toward three-dimensional, sp³-rich architectures. At the forefront of this shift are oxetane-azetidine hybrid compounds —specifically spirocyclic frameworks like 2-oxa-6-aza-spiro[1]heptane.

This whitepaper provides an in-depth technical analysis of the historical discovery, physicochemical rationale, and synthetic methodologies surrounding oxetane-azetidine hybrids. Designed for drug development professionals, it bridges the gap between theoretical molecular design and practical, self-validating benchtop synthesis.

Historical Context: The Morpholine Dilemma and the Spirocyclic Solution

Morpholine is a ubiquitous motif in drug discovery, prized for its ability to improve aqueous solubility. However, it carries a severe liability: it is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes[2]. The abstraction of equatorial α-protons adjacent to the heteroatoms leads to rapid ring-opening, clearance, and the generation of potentially toxic reactive metabolites[2].

In 2010, Erick M. Carreira and Klaus Müller introduced a radical structural solution: replacing the flexible morpholine chair with a rigid, highly strained spirocycle—2-oxa-6-aza-spiro[1]heptane . By fusing an oxetane ring (an established carbonyl/gem-dimethyl bioisostere) with an azetidine ring at a single quaternary carbon, they created a "homospiromorpholine" hybrid[1]. This architecture preserved the polar heteroatoms necessary for solubility but completely eliminated the metabolically vulnerable α-protons, fundamentally altering the trajectory of sp³-rich drug design[2].

Physicochemical Rationale: Why Oxetane-Azetidine Hybrids Work

The substitution of a standard heterocycle with an oxetane-azetidine hybrid is not merely a structural novelty; it is a calculated thermodynamic and pharmacokinetic optimization. The causality behind this bioisosteric replacement is rooted in the unique electron distribution of strained four-membered rings.

Quantitative Comparison: Morpholine vs. 2-Oxa-6-aza-spiro[1]heptane

The following table summarizes the physicochemical impact of replacing a morpholine motif with a spirocyclic oxetane-azetidine hybrid[2]:

PropertyMorpholine2-Oxa-6-aza-spiro[1]heptaneCausality / Impact on Drug Profile
pKa (Conjugate Acid) 8.36~ 7.0 - 7.5The electronegative oxygen in the strained oxetane exerts a strong inductive pull through the spiro-carbon, reducing the basicity of the azetidine nitrogen. This lowers the volume of distribution (

) and mitigates off-target hERG channel binding.
Lipophilicity (LogP) -0.86< -1.0 (Highly Polar)The compact, dense arrangement of two heteroatoms in a constrained volume significantly increases the polar surface area relative to its hydrocarbon skeleton, drastically enhancing aqueous solubility.
Metabolic Stability LowVery HighThe lack of abstractable equatorial α-protons and the steric shielding of the spirocyclic core prevent CYP450-mediated oxidative cleavage.
Conformational Space Flexible (Chair/Boat)Rigid (Orthogonal Rings)The orthogonal projection of the oxetane and azetidine rings locks the exit vectors, reducing the entropic penalty upon target binding and improving predictable receptor affinity.

Mechanistic Visualization of Metabolic Stability

To understand why the oxetane-azetidine hybrid outperforms classical heterocycles in vivo, we must visualize the enzymatic interaction. Morpholine's flexibility allows it to dock into the CYP450 active site, exposing its α-protons. The spirocycle's rigidity and lack of α-protons short-circuit this pathway.

MetabolicPathway Morpholine Morpholine Motif (Flexible Chair) CYP450_1 CYP450 Oxidation (α-CH Abstraction) Morpholine->CYP450_1 Toxic Ring Opening & Rapid Clearance CYP450_1->Toxic Spiro 2-Oxa-6-aza-spiro[3.3]heptane (Rigid 3D Hybrid) CYP450_2 Steric Shielding & Lack of α-Protons Spiro->CYP450_2 Stable Metabolic Stability & Intact Excretion CYP450_2->Stable

Fig 1: Metabolic trajectories of morpholine vs. spirocyclic oxetane-azetidine hybrids.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing highly strained spirocycles requires overcoming significant entropic and enthalpic barriers. Below are two field-proven protocols: a de novo construction of the core , and a modern divergent functionalization strategy .

Protocol 1: De Novo Synthesis of 2-Oxa-6-aza-spiro[1]heptane

Objective: Construct the spirocyclic core from inexpensive, acyclic precursors.

Causality of Reagent Choice: Forming a quaternary spiro-center from scratch carries a massive entropic penalty. To bypass this, we utilize tribromopentaerythritol , a cheap flame retardant that already possesses the requisite pre-organized tetrahedral carbon center[1]. Potassium hydroxide (KOH) acts as a dual-purpose base, driving both the intramolecular etherification (oxetane formation) and the double nucleophilic substitution by p-toluenesulfonamide (azetidine formation)[1].

Step-by-Step Methodology:

  • Aqueous Base Preparation: Dissolve KOH (5.0 equiv) in distilled water and heat the solution to a vigorous reflux.

  • Reagent Addition: Prepare a homogenous mixture of tribromopentaerythritol (1.0 equiv) and p-toluenesulfonamide (1.0 equiv). Add this mixture slowly (portion-wise over 2 hours) to the refluxing KOH solution.

    • Self-Validation Check: Slow addition ensures the concentration of the reactive alkoxide remains low, kinetically favoring intramolecular cyclization over intermolecular polymerization. If the solution becomes highly viscous, the addition rate is too fast.

  • Spirocyclization: Maintain reflux for 24 hours.

    • Self-Validation Check: The reaction progress is visually validated by the precipitation of the highly crystalline intermediate, 6-tosyl-2-oxa-6-aza-spiro[1]heptane, directly from the aqueous medium.

  • Isolation: Cool the mixture to 0 °C, filter the precipitate, wash with cold water, and dry under a vacuum.

  • Detosylation (Deprotection): Suspend the tosyl-protected spirocycle in anhydrous methanol and add magnesium turnings (10.0 equiv).

    • Causality: Strong acidic or basic deprotection would cleave the strained oxetane ring. Mg/MeOH provides mild Single-Electron Transfer (SET) reduction, selectively cleaving the N-S bond.

    • Self-Validation Check: The generation of hydrogen gas (effervescence) and the gradual dissolution of the Mg turnings confirm the active generation of the reducing species.

  • Final Isolation: Filter the magnesium salts, concentrate the filtrate, and isolate the free base as a hydrochloride salt via the addition of ethereal HCl.

SynthesisWorkflow SM Tribromopentaerythritol (Pre-organized Acyclic Core) Reagents TsNH2 + KOH / H2O Reflux, 24h SM->Reagents Intermediate 6-Tosyl-2-oxa-6-aza-spiro[3.3]heptane (Precipitates from Solution) Reagents->Intermediate Double Cyclization Deprotect Mg / MeOH Single-Electron Transfer Intermediate->Deprotect Product 2-Oxa-6-aza-spiro[3.3]heptane (Free Base Hybrid) Deprotect->Product Selective N-S Cleavage

Fig 2: De novo synthetic workflow for 2-oxa-6-aza-spiro[1]heptane.

Protocol 2: Divergent Functionalization via Oxetane Sulfonyl Fluorides (deFS)

Objective: Late-stage incorporation of oxetane-azetidine motifs into complex drug scaffolds.

Causality of Reagent Choice: Traditional Lewis acid activation of oxetanes often leads to uncontrolled ring-opening. In 2024, Bull and co-workers demonstrated that Oxetane Sulfonyl Fluorides (OSFs) undergo a defluorosulfonylation (deFS) pathway[3]. Upon mild thermal activation, they release SO₂ and F⁻ to cleanly generate a localized oxetane carbocation that is rapidly trapped by nucleophiles, bypassing the need for harsh acids[3].

Step-by-Step Methodology:

  • Activation: Dissolve the OSF reagent (1.0 equiv) in a polar aprotic solvent (e.g., anhydrous acetonitrile) under an inert argon atmosphere.

  • Nucleophile Addition: Add the desired azetidine-containing amine or sulfoximine nucleophile (1.5 equiv).

  • Thermal Extrusion: Heat the sealed reaction mixture to 60 °C.

    • Self-Validation Check: Monitor the reaction via an external bubbler. The evolution of SO₂ gas serves as an internal kinetic indicator. The complete cessation of gas bubbling indicates that the thermal extrusion of the carbocation is complete.

  • Trapping & Quenching: Allow the mixture to stir for an additional 2 hours to ensure complete trapping of the carbocation. Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Purification: Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography to yield the functionalized hybrid compound.

Future Trajectories

The chemical space of oxetane-azetidine hybrids is expanding rapidly. Beyond their role as static bioisosteres, these motifs are now being integrated into PROTAC (Proteolysis Targeting Chimera) linkers [3]. The rigidity of the spirocycle allows for precise spatial orientation of the E3 ligase recruiter and the target protein ligand, optimizing the thermodynamics of ternary complex formation. Furthermore, advances in visible-light photoredox catalysis are enabling the generation of tertiary benzylic oxetane/azetidine radicals, allowing for decarboxylative alkylations that were previously impossible due to ring strain[4].

As synthetic accessibility continues to improve, oxetane-azetidine hybrids will transition from niche structural novelties to foundational pillars of modern medicinal chemistry.

References

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (American Chemical Society) URL: [Link]

  • Title: Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction Source: Tetrahedron Letters (Elsevier / White Rose Research Online) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for the N-Functionalization of 3-(Oxan-3-yl)azetidine

Substrate Profiling & Chemical Significance In modern drug discovery, the incorporation of sp³-rich, metabolically stable bioisosteres is a primary strategy for improving pharmacokinetic profiles. 3-(Oxan-3-yl)azetidine...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Chemical Significance

In modern drug discovery, the incorporation of sp³-rich, metabolically stable bioisosteres is a primary strategy for improving pharmacokinetic profiles. 3-(Oxan-3-yl)azetidine (CAS: 1849268-02-5), frequently handled as its bench-stable hydrochloride salt (CAS: 2126176-75-6)[1], is a highly valuable scaffold. It combines the hydrophilicity of a tetrahydropyran (oxane) ring with the conformational rigidity of an azetidine core.

However, the N-functionalization of this molecule presents unique chemical challenges. The four-membered azetidine ring is susceptible to acid-mediated ring-opening, while the oxan-3-yl substituent introduces steric hindrance adjacent to the secondary amine. Consequently, synthetic routes must employ mild, highly chemoselective conditions to achieve high yields without degrading the substrate.

Mechanistic Rationale & Pathway Design

To access diverse chemical space, three primary N-functionalization pathways are utilized: N-Alkylation, N-Acylation, and N-Arylation.

  • N-Alkylation (Reductive Amination): Direct alkylation with alkyl halides is notoriously difficult to control, frequently resulting in over-alkylation to form quaternary ammonium salts[2]. Reductive amination circumvents this by forming a transient iminium ion, which is subsequently reduced.

  • N-Acylation: The high nucleophilicity of the azetidine nitrogen allows for rapid amidation. However, the generation of HCl during the reaction with acid chlorides necessitates the use of a non-nucleophilic base to prevent ring-opening.

  • N-Arylation (Buchwald-Hartwig): Unactivated aryl halides cannot undergo spontaneous nucleophilic aromatic substitution (S_NAr) with azetidines. Palladium-catalyzed cross-coupling is required, utilizing sterically demanding ligands to facilitate the catalytic cycle[3].

G SM 3-(Oxan-3-yl)azetidine (Secondary Amine) RA Reductive Amination [NaBH(OAc)3] SM->RA Aldehyde/Ketone AC N-Acylation [Acid Chloride / Base] SM->AC Electrophile BH Buchwald-Hartwig [Pd Catalyst / Ligand] SM->BH Aryl Halide P1 N-Alkyl Azetidine RA->P1 P2 N-Acyl Azetidine AC->P2 P3 N-Aryl Azetidine BH->P3

Figure 1. Divergent synthetic workflows for the N-functionalization of 3-(Oxan-3-yl)azetidine.

Validated Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination

Objective: Synthesize N-alkyl-3-(oxan-3-yl)azetidines while preventing over-alkylation. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the direct reduction of the starting aldehyde/ketone, and allowing it to selectively reduce the more electrophilic iminium intermediate[2],[4].

Step-by-Step Workflow:

  • Free-Basing: To a round-bottom flask, add 3-(Oxan-3-yl)azetidine hydrochloride (1.0 mmol) and anhydrous 1,2-dichloroethane (DCE) (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) and stir for 10 minutes at room temperature (RT) to liberate the free amine.

  • Iminium Formation: Add the desired aldehyde or ketone (1.05 mmol). Stir the mixture at RT for 1–2 hours. Self-Validation: Monitor the disappearance of the free amine via LC-MS or Ninhydrin-stained TLC.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm, protecting the azetidine ring from thermal degradation.

  • Reaction Maturation: Stir the reaction at RT for 4–12 hours.

  • Workup & Purification: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient)[3].

Protocol B: N-Acylation (Amide Formation)

Objective: Synthesize N-acyl derivatives using acid chlorides. Causality & Design: The reaction is highly exothermic and generates HCl. Performing the reaction at 0 °C controls the kinetics, while an excess of DIPEA acts as an acid scavenger to prevent HCl-catalyzed ring opening of the azetidine or ether cleavage of the oxane ring.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-(Oxan-3-yl)azetidine hydrochloride (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.5 mmol). Causality: 1.0 eq is required to neutralize the HCl salt, 1.0 eq to neutralize the HCl byproduct of the reaction, and 0.5 eq as a kinetic buffer.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired acid chloride (1.1 mmol) dropwise via syringe.

  • Maturation: Remove the ice bath and allow the reaction to warm to RT, stirring for 2–4 hours.

  • Workup: Quench with water (10 mL). Extract with DCM, wash with 1M HCl (mild wash to remove excess base), followed by saturated NaHCO₃ and brine. Dry and concentrate to yield the amide.

Protocol C: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Couple unactivated aryl bromides to the azetidine nitrogen. Causality & Design: This protocol utilizes Pd₂(dba)₃ as the palladium source and RuPhos as the ligand. RuPhos is an electron-rich, sterically bulky biarylphosphine ligand specifically designed for the coupling of secondary amines. Its electron density accelerates the oxidative addition of the aryl halide, while its steric bulk forces the reductive elimination of the sterically encumbered N-aryl azetidine product, preventing undesired β-hydride elimination[3].

CatalyticCycle Pd0 Pd(0) / RuPhos Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)(RuPhos)] Pd0->OxAdd Aryl Bromide AmineCoord Amine Coordination [Pd(II)(Ar)(NHR2)(RuPhos)] OxAdd->AmineCoord 3-(Oxan-3-yl)azetidine Deprot Deprotonation [Pd(II)(Ar)(NR2)(RuPhos)] AmineCoord->Deprot NaOtBu RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 N-Aryl Azetidine

Figure 2. Mechanism of Pd-catalyzed Buchwald-Hartwig N-arylation of 3-(Oxan-3-yl)azetidine.

Step-by-Step Workflow:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 3-(Oxan-3-yl)azetidine (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 mmol).

  • Degassing: Evacuate the tube and backfill with Argon three times. Causality: Pd(0) complexes are highly sensitive to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation[3].

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Heating: Seal the tube and stir the mixture at 90–100 °C for 12–24 hours. Self-Validation: Monitor the consumption of the aryl bromide via GC-MS or LC-MS.

  • Workup: Cool to RT, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via column chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected performance metrics for the three functionalization pathways.

Functionalization RouteReagents / CatalystsSolventTemp (°C)Time (h)Expected Yield (%)Primary Byproducts
N-Alkylation Aldehyde, NaBH(OAc)₃, DIPEADCE20–254–1275–90%Trace alcohol (over-reduction)
N-Acylation Acid Chloride, DIPEA (2.5 eq)DCM0 to 252–485–95%Hydrolyzed carboxylic acid
N-Arylation Aryl-Br, Pd₂(dba)₃, RuPhos, NaOtBuToluene90–10012–2465–85%Dehalogenated arene

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the synthesized compounds, the following analytical checks must be performed:

  • LC-MS Analysis: The oxane ring is prone to fragmentation in mass spectrometry. When ionizing N-functionalized 3-(Oxan-3-yl)azetidines, look for the parent ion

    
     as well as a characteristic fragment corresponding to the loss of the tetrahydropyran moiety (
    
    
    
    ).
  • NMR Spectroscopy: In ¹H-NMR, the protons of the azetidine ring typically appear as two distinct multiplets between 3.0–4.5 ppm. Upon N-acylation, the restricted rotation around the C-N amide bond often results in the appearance of rotamers, which will manifest as doubled peaks for the azetidine protons. This is a normal phenomenon and should not be mistaken for impurities.

  • Troubleshooting Ring Opening: If LC-MS indicates a mass of

    
    , this suggests water addition and ring-opening of the azetidine. Ensure all solvents are strictly anhydrous and that sufficient base is present during acylations.
    

References

  • Title: 3-(Oxan-3-yl)azetidine | CAS#:1849268-02-5 Source: Chemsrc URL: [Link]

  • [1] Title: 3-(Oxan-3-yl)azetidine hydrochloride - CAS: 2126176-75-6 Source: Molaid URL:[Link]

  • [2] Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

Application

Advanced Coupling Protocols: 3-(Oxan-3-yl)azetidine with Carboxylic Acids

Introduction & Strategic Analysis The Building Block 3-(Oxan-3-yl)azetidine (also known as 3-(tetrahydro-2H-pyran-3-yl)azetidine; CAS: 2126176-75-6) is a high-value, sp³-rich building block.[1] It combines the conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The Building Block

3-(Oxan-3-yl)azetidine (also known as 3-(tetrahydro-2H-pyran-3-yl)azetidine; CAS: 2126176-75-6) is a high-value, sp³-rich building block.[1] It combines the conformational rigidity of the azetidine ring with the polarity and metabolic stability of the oxane (tetrahydropyran) ether.

  • Physicochemical Value: The azetidine ring lowers lipophilicity (LogP) compared to larger rings like piperidine, while the oxane moiety acts as a hydrogen bond acceptor, potentially improving solubility and metabolic stability.

  • Structural Challenge: The azetidine nitrogen is a nucleophilic secondary amine. However, the ring is strained (

    
    26 kcal/mol). While amide formation stabilizes the ring, the coupling conditions must avoid harsh acidic environments that could trigger ring-opening or polymerization.
    
  • Form: Typically supplied as the Hydrochloride (HCl) salt . Proper "salt breaking" (neutralization) in situ is critical for reaction success.

Reaction Strategy

For drug discovery and development, we prioritize two methodologies:

  • HATU-Mediated Coupling: The robust "discovery" route. Best for high-throughput synthesis and complex carboxylic acids.

  • T3P (Propylphosphonic Anhydride) Coupling: The "process" route.[2] Best for scale-up, avoiding epimerization of chiral acids, and simplifying purification.

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal coupling reagent based on the properties of your carboxylic acid partner.

CouplingDecision Start Start: Analyze Carboxylic Acid (R-COOH) IsChiral Is the Acid Chiral / Epimerization Prone? Start->IsChiral IsSteric Is the Acid Sterically Hindered? IsChiral->IsSteric No T3P PROTOCOL B: T3P (Low Epimerization, Easy Workup) IsChiral->T3P Yes Scale Scale of Reaction? IsSteric->Scale Moderate/Low AcidCl PROTOCOL C: Acid Chloride (Ghosez Reagent/Oxalyl Cl) IsSteric->AcidCl Extreme Hindrance HATU PROTOCOL A: HATU (High Reactivity, Standard) Scale->HATU < 100 mg (Discovery/HTS) Scale->T3P > 1 Gram (Green/Process)

Figure 1: Strategic decision matrix for selecting coupling reagents based on substrate chirality, steric hindrance, and reaction scale.

Protocol A: HATU-Mediated Coupling (Standard)[3][4]

Application: General purpose, high-throughput library synthesis. Mechanism: HATU generates a highly reactive OAt-active ester, driving rapid coupling even with moderately hindered acids.

Materials
  • Amine: 3-(Oxan-3-yl)azetidine HCl (1.0 equiv)

  • Acid: Carboxylic acid partner (1.0 – 1.2 equiv)[3]

  • Reagent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

    • Note: Extra base is required to neutralize the HCl salt of the azetidine.

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure
  • Pre-activation (Optional but Recommended):

    • In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv) and DIPEA (1.0 equiv).

    • Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

    • Why? This forms the activated ester before the amine is introduced, reducing potential side reactions with the coupling reagent.

  • Amine Addition:

    • In a separate vial, dissolve/suspend 3-(Oxan-3-yl)azetidine HCl (1.0 equiv) in DMF.

    • Add the remaining DIPEA (2.0 – 3.0 equiv) to this suspension to break the salt.

    • Transfer the amine solution dropwise to the activated acid mixture.

  • Reaction:

    • Stir at RT for 1–4 hours.

    • Monitoring: Check via LC-MS. Azetidines are distinct; look for the M+H of the product. If starting material persists after 4 hours, heat to 40°C.

  • Workup (Aqueous):

    • Dilute with Ethyl Acetate (EtOAc).[3][4]

    • Critical Wash: Wash organic layer 2x with 5% LiCl (aq) or water.

    • Why? LiCl is highly effective at pulling DMF out of the organic layer, preventing it from interfering with evaporation or chromatography.

    • Wash with Saturated NaHCO₃ (removes unreacted acid) and Brine.[4]

    • Dry over Na₂SO₄, filter, and concentrate.[4][5]

  • Purification:

    • Flash Chromatography (DCM/MeOH or Hexane/EtOAc).

Protocol B: T3P-Mediated Coupling (Scalable & Green)

Application: Scale-up (>1g), chiral acids, or when column chromatography is to be avoided. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and activates the acid. The by-products are water-soluble, allowing for a "wash-only" purification.

Materials
  • Amine: 3-(Oxan-3-yl)azetidine HCl (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (4.0 – 5.0 equiv)

  • Solvent: EtOAc, Me-THF, or DCM (Concentration: 0.2 – 0.5 M)

Step-by-Step Procedure
  • One-Pot Setup:

    • To a reaction vessel, add the Carboxylic Acid (1.1 equiv), 3-(Oxan-3-yl)azetidine HCl (1.0 equiv), and the solvent (e.g., EtOAc).

    • Cool to 0°C (ice bath).

  • Base Addition:

    • Add Base (TEA/DIPEA, 4.0 equiv) dropwise.

    • Observation: The mixture may become homogenous or remain a slurry depending on the salt solubility.

  • Reagent Addition:

    • Add T3P solution (1.5 equiv) dropwise.

    • Remove ice bath and allow to warm to RT.[4]

  • Reaction:

    • Stir at RT for 2–12 hours.

    • Optimization: If the reaction is sluggish (due to the steric bulk of the oxanyl group), heat to 50–60°C. T3P is thermally stable and performs well at elevated temperatures.

  • Workup (Self-Validating):

    • Acid Wash: Wash the reaction mixture (if in EtOAc) with 1M HCl (or 10% Citric Acid).

    • Why? Removes excess amine and base.[6]

    • Base Wash: Wash with 1M NaOH (or Sat. NaHCO₃).[4][5]

    • Why? Removes excess carboxylic acid and water-soluble phosphorus by-products.

    • Final: Wash with Brine, dry (MgSO₄), and concentrate.

    • Result: Often yields pure amide without chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete salt break of the azetidine HCl.Increase DIPEA/TEA to 5.0 equiv. Ensure the amine is fully soluble before mixing.
Ring Opening Exposure to strong acid during workup or reaction.Avoid concentrated HCl washes. Use 10% Citric Acid for acidic washes. Keep reaction pH > 7.
Epimerization Over-activation of chiral acid.Switch from HATU to T3P . Keep temperature at 0°C–RT. Use Collidine instead of DIPEA.
No Reaction Steric clash between oxanyl group and bulky acid.Switch to Acid Chloride protocol (generate R-COCl using Ghosez reagent, then react with amine).

Visualizing the Salt-Break Mechanism

The following diagram illustrates the critical "Salt Break" step required when using the HCl salt of the azetidine, a common point of failure for junior chemists.

SaltBreak Salt Azetidine-HCl (Inactive Salt) FreeBase Free Amine (Nucleophilic) Salt->FreeBase Deprotonation Base DIPEA (Base) Base->FreeBase Byproduct DIPEA-HCl Base->Byproduct Product Final Amide FreeBase->Product Nucleophilic Attack ActivatedAcid Activated Acid (HATU-Ester) ActivatedAcid->Product

Figure 2: Mechanism of in-situ salt neutralization. Failure to add sufficient base (3-5 eq) results in the amine remaining protonated and unreactive.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters. Organic Process Research & Development, 15(6), 1266-1270.
  • PubChem Compound Summary. 3-(Oxetan-3-yl)azetidine (Structural analog reference). Link

  • BenchChem Protocols. Standard Protocol for HATU Peptide Coupling. Link

Sources

Method

Application Note: 3-(Oxan-3-yl)azetidine as a Novel Scaffold for PROTAC Development

Executive Summary & Design Rationale The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from the use of flexible, "floppy" polyethylene glycol (PEG) or alkyl chains toward rigid, sp3-rich scaffolds ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Design Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from the use of flexible, "floppy" polyethylene glycol (PEG) or alkyl chains toward rigid, sp3-rich scaffolds .[1] The 3-(Oxan-3-yl)azetidine (also referred to as 3-(tetrahydro-2H-pyran-3-yl)azetidine) moiety represents a cutting-edge "linker-hub" that addresses three critical failure modes in PROTAC discovery: permeability , solubility , and entropic penalty .[1]

The "Floppy Linker" Problem

Traditional PEG linkers often suffer from:

  • High Entropic Penalty: The flexibility requires significant energy loss to freeze the molecule into a productive Ternary Complex (POI-PROTAC-E3).[1]

  • Poor Permeability: Long PEG chains can increase topological polar surface area (TPSA) without contributing to binding, hindering cell membrane penetration.[1]

  • Metabolic Liability: Linear chains are prone to oxidative metabolism.

The 3-(Oxan-3-yl)azetidine Solution

This scaffold acts as a conformationally restricted spacer with specific advantages:

  • Azetidine Core: Provides a rigid exit vector (unlike the flexible ethylamine of PEG) and lowers basicity compared to piperidine/piperazine, improving oral bioavailability.

  • Oxane (Tetrahydropyran) Ring: Mimics the polarity of PEG (via the ether oxygen) to maintain water solubility but locks the conformation in a cyclic, sp3-rich structure, improving the Fraction of sp3 carbons (

    
    ).[1]
    

Chemical Properties & Structural Logic[3]

Before initiating synthesis, researchers must understand the physicochemical profile of this scaffold.

PropertyValue / CharacteristicImpact on PROTAC Design
Molecular Weight ~141.2 Da (Core)Minimal addition to total MW (PROTACs often >800 Da).[1]
H-Bond Acceptors 2 (Ether O, Amine N)Maintains solubility without excessive TPSA growth.[1]
LogP ~0.6 (Calculated)Lipophilic enough for permeability; polar enough for solubility.[1]
Geometry Defined Vector (

-

)
Restricts the spatial orientation of Warhead vs. E3 Ligand.
Basicity (

)
Azetidine

Tunable via N-acylation (amide formation) to neutral.[1]
Structural Diagram: The Rigid Linker Concept

PROTAC_Design_Logic cluster_Linker Linker Strategy Warhead POI Warhead (e.g., Kinase Inhibitor) Old_Linker Traditional PEG (High Entropy / Floppy) Warhead->Old_Linker High Entropy Loss New_Scaffold 3-(Oxan-3-yl)azetidine (Rigid / Pre-organized) Warhead->New_Scaffold Low Entropy Loss (Productive TC) E3_Ligand E3 Ligand (e.g., VHL/CRBN Binder) Old_Linker->E3_Ligand New_Scaffold->E3_Ligand New_Scaffold->Old_Linker Replaces

Figure 1: Comparison of traditional flexible linkers versus the rigid 3-(Oxan-3-yl)azetidine scaffold, highlighting the reduction in entropic penalty for ternary complex (TC) formation.[1]

Experimental Protocol: Synthesis & Incorporation

Objective: Incorporate the 3-(Oxan-3-yl)azetidine scaffold into a PROTAC library. Prerequisite: This protocol assumes the use of a bifunctionalized derivative of the scaffold (e.g., Azetidine-NH and a Carboxyl/Hydroxyl on the Oxane ring) to serve as a true linker.

Materials
  • Scaffold: 3-(Tetrahydro-2H-pyran-3-yl)azetidine (HCl salt).

  • Coupling Agents: HATU, DIPEA, DMF (anhydrous).[1]

  • Warhead: Carboxylic acid-functionalized POI ligand.[1]

  • E3 Ligand: Pomalidomide-alkyl-bromide or VHL-ligand-acid.[1]

Workflow: Divergent Library Synthesis
Step 1: Azetidine N-Functionalization (Amide Coupling)

The Azetidine nitrogen is the most reactive handle. We first couple it to the "Left Side" (e.g., the Warhead).

  • Dissolve 1.0 eq of Carboxylic Acid-Warhead in anhydrous DMF (0.1 M).

  • Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 5 min at RT to activate ester.

  • Add 1.1 eq of 3-(Oxan-3-yl)azetidine HCl .

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of Warhead-Scaffold adduct).

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3, Water, Brine.[1] Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: Oxane Ring Functionalization (The "Right Side")

If the commercial scaffold is unsubstituted on the oxane ring, C-H functionalization is difficult. Recommendation: Use a scaffold variant with a pre-installed handle on the oxane (e.g., 3-(4-carboxy-tetrahydro-2H-pyran-3-yl)azetidine) OR use the Azetidine as a terminal cap and link via the Oxane.[1]

Scenario B: Using the Azetidine as a "Spacer" in a longer chain.

  • N-Alkylation: Instead of amide coupling, react the Azetidine-NH with an alkyl bromide linker connected to the E3 ligand.

  • Conditions: K2CO3, MeCN, 60°C, 12h.

  • Result: A PROTAC with a rigid "kink" in the center of the linker chain.

Synthesis Flowchart

Synthesis_Workflow Start Start: 3-(Oxan-3-yl)azetidine (Secondary Amine) Decision Linker Strategy? Start->Decision Path_A Path A: Amide Coupling (Rigidifying the Warhead) Decision->Path_A Path_B Path B: N-Alkylation (Spacer in Alkyl Chain) Decision->Path_B Step_A1 React with Warhead-COOH (HATU/DIPEA) Path_A->Step_A1 Step_B1 React with E3-Linker-Bromide (K2CO3/MeCN) Path_B->Step_B1 Product_A Intermediate A: Warhead-Amide-Azetidine-Oxane Step_A1->Product_A Product_B PROTAC B: E3-Linker-Azetidine-Oxane Step_B1->Product_B Further Functionalization\n(if Oxane has handle) Further Functionalization (if Oxane has handle) Product_A->Further Functionalization\n(if Oxane has handle)

Figure 2: Synthetic pathways for incorporating the azetidine-oxane scaffold. Path A utilizes the nitrogen for amide rigidity; Path B uses it as a basic center for solubility.

Biological Evaluation Protocols

Once synthesized, the PROTAC must be validated for ternary complex formation and degradation efficiency.

A. Ternary Complex Formation (TR-FRET Assay)

Rationale: Rigid linkers can prevent complex formation if the geometry is "locked" in the wrong orientation. This assay is critical to verify the scaffold's vector.

  • Components:

    • Biotinylated POI (Protein of Interest).

    • His-tagged E3 Ligase (e.g., VHL or CRBN).[1]

    • Fluorophores: Tb-anti-His (Donor), Streptavidin-d2 (Acceptor).[1]

  • Protocol:

    • Mix POI (50 nM) and E3 Ligase (50 nM) in Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).[1]

    • Add PROTAC (titration 1 nM – 10 µM).[1] Incubate 1h at RT.

    • Add detection reagents (Tb-Donor / SA-Acceptor).[1] Incubate 1h.

    • Read: TR-FRET (Excitation 337 nm, Emission 665/620 nm).[1]

  • Data Analysis: Plot FRET signal vs. log[PROTAC]. A "Hook Effect" (bell-shaped curve) confirms ternary complex formation.[1]

B. Cellular Degradation (Western Blot)

Rationale: Validates permeability and proteasome recruitment.

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) at 0.5 × 10^6 cells/well in 6-well plates.

  • Treatment: Treat with PROTAC (0.1, 1, 10 µM) for 6h, 12h, 24h. Include DMSO control and MG132 (proteasome inhibitor) control.[1]

  • Lysis: RIPA buffer + Protease/Phosphatase inhibitors.

  • Blotting:

    • Primary Ab: Anti-POI (1:1000).[1]

    • Loading Control: Anti-GAPDH or Vinculin.

  • Quantification: Normalize POI band intensity to Loading Control. Calculate

    
     (concentration for 50% degradation).[1]
    

Troubleshooting & Optimization

ObservationRoot CauseOptimization Strategy
No Degradation, Good Binding "Unproductive" Ternary ComplexThe rigid scaffold may be locking the proteins apart.[1] Action: Switch the attachment point on the Azetidine or vary the Oxane substitution pattern (e.g., move from 3-yl to 4-yl) to alter the exit vector angle.
Poor Solubility Scaffold is too lipophilicAction: Oxidize the Oxane sulfur (if using thiane analogs) or append a hydroxyl group to the Oxane ring.
Low Permeability High TPSA or MWAction: Ensure the Azetidine nitrogen is acylated (amide), not alkylated (amine), to remove a charged center if pKa is problematic for passive diffusion.[1]

References

  • Current strategies for the design of PROTAC linkers: a critical review. Source: Troup, R. I., et al. (2020).[1] Future Medicinal Chemistry. URL:[Link] Relevance: Establishes the shift from alkyl/PEG to rigid heterocyclic linkers.

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs. Source: Demizu, Y., et al. (2025).[1] RSC Medicinal Chemistry. URL:[Link] Relevance: Case study on spiro/rigid linkers improving permeability vs. complex stability trade-offs.

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. Source: ACS Medicinal Chemistry Letters (2014).[1][2] URL:[Link] Relevance: Validates the bioisosteric utility and metabolic stability of 3-substituted azetidines.

Sources

Application

Application Note: Incorporation of 3-(Oxan-3-yl)azetidine into Peptide Mimetics

[1] Executive Summary & Strategic Rationale The incorporation of 3-(Oxan-3-yl)azetidine (also known as 3-(tetrahydro-2H-pyran-3-yl)azetidine) represents a high-value strategy in modern peptidomimetic design.[1] This buil...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Rationale

The incorporation of 3-(Oxan-3-yl)azetidine (also known as 3-(tetrahydro-2H-pyran-3-yl)azetidine) represents a high-value strategy in modern peptidomimetic design.[1] This building block serves as a sterically demanding, polar bioisostere of proline or piperidine fragments.

Why this scaffold?

  • Conformational Restriction: The azetidine ring (4-membered) imposes severe constraints on the

    
     and 
    
    
    
    torsion angles of the peptide backbone, effectively "locking" bioactive conformations, similar to but distinct from proline.
  • Lipophilicity Modulation (LogD): The oxane (tetrahydropyran) ether oxygen lowers the cLogP compared to carbocyclic analogs (e.g., cyclohexyl), improving aqueous solubility and metabolic stability without introducing a hydrogen bond donor (HBD).

  • Fsp³ Enhancement: The scaffold is entirely

    
     hybridized, aligning with "escape from flatland" strategies to improve clinical success rates.
    

This guide details the protocols for incorporating this secondary amine into peptide structures, specifically addressing the challenges of steric hindrance during amide bond formation.

Pre-Synthesis Planning[1]

Building Block Characterization
  • Chemical Name: 3-(Tetrahydro-2H-pyran-3-yl)azetidine[1]

  • Functionality: Secondary Amine (Nucleophile).

  • Key Challenge: The nucleophilic nitrogen is part of a strained 4-membered ring and is sterically shielded by the bulky oxanyl group at the C3 position. Standard coupling protocols (e.g., HBTU/DIPEA) often fail or result in low yields.

Modes of Incorporation

Since the base molecule is an amine, it is incorporated via two primary vectors:

  • N-Terminal Capping: Acylation of the peptide N-terminus with the azetidine acting as the "cap" (often linked via a succinic or linker spacer, or directly if the peptide ends in a carboxylic acid).

  • Side-Chain Modification: Amide coupling to the

    
    -carboxyl of Glutamic Acid (Glu) or 
    
    
    
    -carboxyl of Aspartic Acid (Asp).[1]
  • Urea/Carbamate Linkages: Formation of urea peptidomimetics by reacting the azetidine with an N-terminal isocyanate or activated carbamate.

Protocol: Solid-Phase Coupling (N-Terminal or Side-Chain)[1]

Objective: Efficiently couple 3-(Oxan-3-yl)azetidine to a resin-bound peptide carboxylic acid.

Reagents & Materials[2][3][4][5]
  • Resin-bound Peptide: Free carboxylic acid terminus (e.g., Side-chain deprotected Asp/Glu or C-term linker).[1]

  • Amine: 3-(Oxan-3-yl)azetidine hydrochloride (1.5 – 3.0 equivalents).[1]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR COMU.[1]

  • Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive resins.[1]

  • Solvent: DMF (anhydrous). Note: Use NMP if aggregation is suspected.[2]

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling [1]

  • Swell the peptide-resin (0.1 mmol scale) in DMF for 20 minutes.

  • Drain and wash with DMF (3 x 1 min).

Step 2: Activation (The "Pre-Activation" Myth)

  • Critical Insight: Do not pre-activate the carboxylate component with HATU in the absence of the amine for long periods. This can lead to guanidinium formation.

  • Procedure: Dissolve the carboxylic acid component (if coupling to the resin N-term, this is the acid; if coupling the amine to the resin acid, the resin is the acid) ...

    • Correction for this specific molecule: The azetidine is the amine . The resin holds the acid .

    • Action: Add HATU (2.0 eq) and DIEA (4.0 eq) directly to the resin-bound acid in minimal DMF.[1] Shake for 30 seconds.

Step 3: Coupling Reaction

  • Immediately add 3-(Oxan-3-yl)azetidine HCl salt (2.0 – 3.0 eq) dissolved in DMF to the pre-activated resin mixture.[1]

  • Reaction Time: Shake at Room Temperature for 2 to 4 hours .

    • Tip: For extremely hindered peptides, elevate temperature to 50°C (microwave assisted: 25W, 75°C, 10 min).

  • Drain and wash with DMF (3x), DCM (3x), DMF (3x).

Step 4: Monitoring (The Chloranil Test) Standard Kaiser (Ninhydrin) tests detect primary amines.[2] They are ineffective for monitoring the consumption of the resin-bound acid or the presence of the secondary azetidine amine.

  • Validation: Use the Chloranil Test or Malachite Green Test to check for unreacted free amines if you are coupling onto the azetidine (e.g. if the azetidine was an amino acid).

  • Since we are coupling the azetidine amine to the resin acid, we monitor the disappearance of the acid indirectly or cleave a small aliquot for LC-MS analysis (Recommended).

Step 5: Capping (Optional) If LC-MS shows incomplete coupling (<90%), perform a second coupling ("double coupling") using PyAOP or HOAt/DIC to access a different activation pathway.[1]

Protocol: Synthesis of Urea-Linked Peptidomimetics

Objective: Insert the 3-(Oxan-3-yl)azetidine unit into the peptide backbone via a urea linkage, enhancing proteolytic stability.[1]

Workflow[3][5]
  • Activation of Resin-Bound Amine:

    • React the deprotected N-terminal amine of the resin-bound peptide with Disuccinimidyl Carbonate (DSC) (3.0 eq) and DIEA (3.0 eq) in DCM/DMF for 1 hour.[1]

    • Result: Formation of an activated resin-bound carbamate.[1]

  • Displacement with Azetidine:

    • Wash resin with DCM (5x) to remove excess DSC.

    • Add 3-(Oxan-3-yl)azetidine (3.0 eq) and DIEA (3.0 eq) in DMF.[1]

    • Shake for 4–12 hours.

    • Result: Resin-Peptide-NH-CO-N(Azetidine)-Oxane.[1]

Visualizations

Coupling Decision Tree

This logic gate determines the optimal conditions based on steric hindrance.

CouplingLogic Start Start: Couple 3-(Oxan-3-yl)azetidine CheckSteric Is the Resin-Bound Acid Sterically Hindered? (e.g., Val, Ile, Aib) Start->CheckSteric Standard Standard Protocol: HATU (2 eq) + DIEA RT, 2 Hours CheckSteric->Standard No Hindered High-Energy Protocol CheckSteric->Hindered Yes QC QC: Micro-Cleavage & LC-MS Standard->QC Microwave Microwave Assist: 75°C, 10 min, 25W Hindered->Microwave Option A (Preferred) AcidChloride Acid Chloride Method: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) Hindered->AcidChloride Option B (If Thermal Sensitive) Microwave->QC AcidChloride->QC

Figure 1: Decision matrix for coupling sterically demanding secondary amines like azetidines.

Urea Linker Synthesis Pathway

UreaSynthesis Resin Resin-Peptide-NH2 DSC DSC Activation (Disuccinimidyl Carbonate) Resin->DSC DIEA, DCM, 1h Intermediate Active Carbamate (Resin-NH-CO-OSu) DSC->Intermediate Azetidine Add 3-(Oxan-3-yl)azetidine Intermediate->Azetidine Displacement Product Urea Mimetic (Resin-NH-CO-Azetidine) Azetidine->Product Overnight, RT

Figure 2: Synthetic route for creating urea-linked peptide mimetics using the azetidine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield (<50%) Steric clash between oxane ring and peptide side chains.[1]Switch to COMU or PyAOP . Increase temperature to 60°C. Use LiCl in DMF to disrupt H-bond aggregates.[1]
Epimerization of Resin AA Over-activation of the C-terminal amino acid (esp. Cys, His).Use TMP (Collidine) instead of DIEA as the base. Lower temperature to 0°C for activation, then RT for coupling.
Azetidine Ring Opening Exposure to strong nucleophiles or harsh acids.Avoid strong nucleophiles after coupling. The 3-substituted azetidine is generally stable to TFA cleavage (95% TFA), but avoid heating during cleavage.[1]

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal, 2024.[1][3] [1]

  • Azetidine-3-carboxylic acid in Peptide Engineering. BOC Sciences Application Notes, 2023.[1]

  • Monitoring of Peptide Coupling and Capping: Chloranil Test. Aapptec Technical Support, 2023.

  • 3-(Oxan-3-yl)azetidine Structure and Properties. PubChem Compound Summary, 2025.[1][4]

  • A One-Pot, Solid-Phase Synthesis of Secondary Amines. Synlett, 2008.[1][5][6]

Sources

Method

Application Note: Stereoselective Synthesis of (S)-3-(Oxan-3-yl)azetidine Hydrochloride

Executive Summary & Pharmacological Rationale The integration of highly polar, rigid, and three-dimensional sp³-rich scaffolds is a cornerstone of modern drug discovery. The azetidine ring, when coupled with an oxane (te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The integration of highly polar, rigid, and three-dimensional sp³-rich scaffolds is a cornerstone of modern drug discovery. The azetidine ring, when coupled with an oxane (tetrahydropyran) moiety, forms a unique pharmacophore that dramatically lowers lipophilicity (logP), increases metabolic stability, and acts as a superior bioisostere for highly flexible aliphatic chains or metabolically susceptible aromatic rings[1].

This application note details a highly scalable, stereoselective synthesis of (S)-3-(Oxan-3-yl)azetidine hydrochloride . Rather than relying on challenging sp³-sp³ cross-electrophile couplings that often suffer from poor stereoretention, this protocol utilizes a highly robust sp²-sp³ Suzuki-Miyaura coupling followed by a catalytic asymmetric hydrogenation. This self-validating system ensures high enantiomeric excess (ee > 98%) and exceptional lot-to-lot reproducibility.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is designed around four critical transformations, prioritized for scalability and stereocontrol:

  • Kinetic Enolization & Triflation: Tetrahydropyran-3-one is converted to a highly reactive enol triflate. Comins' reagent is specifically selected over triflic anhydride to prevent the formation of tarry byproducts and ensure high regioselectivity for the kinetic enolate[2].

  • sp²-sp³ Suzuki-Miyaura Coupling: The enol triflate is coupled with commercially available 1-Boc-azetidine-3-boronic acid pinacol ester. The bidentate dppf ligand on the Palladium catalyst enforces a cis-geometry, accelerating reductive elimination and suppressing the undesired β-hydride elimination of the secondary alkyl group.

  • Catalytic Asymmetric Hydrogenation: The core stereoselective step. A chiral Rh(I) catalyst is employed to reduce the cyclic olefin. The directing effect of the tetrahydropyran oxygen, combined with the rigid chiral pocket of the bisphosphine ligand, dictates facial selectivity[3]. High-throughput experimentation principles confirm that Rh(I)-DuPhos complexes provide superior enantioinduction for these specific heterocycles[4].

  • Anhydrous Deprotection: Cleavage of the Boc group using anhydrous HCl in dioxane prevents hydrolytic ring-opening of the strained azetidine and yields a highly crystalline, pharmaceutically acceptable salt.

Experimental Workflow

G A Tetrahydropyran-3-one (Starting Material) B Enol Triflate Intermediate A->B KHMDS, Comins' Reagent C Suzuki Coupling (sp2-sp3) B->C 1-Boc-azetidine-3-BPin D Alkene Intermediate (N-Boc protected) C->D Pd(dppf)Cl2, Base E Asymmetric Hydrogenation D->E [Rh(COD)(R,R)-Me-DuPhos]BF4 H2 (50 psi) F (S)-3-(Oxan-3-yl)azetidine N-Boc E->F Stereoselective Reduction G Deprotection (HCl/Dioxane) F->G Acidic Cleavage H (S)-3-(Oxan-3-yl)azetidine HCl Salt G->H Isolation

Figure 1: Four-step stereoselective synthesis workflow for (S)-3-(Oxan-3-yl)azetidine.

Step-by-Step Experimental Protocols

Step 4.1: Synthesis of 5,6-Dihydro-4H-pyran-3-yl Trifluoromethanesulfonate
  • Causality: Utilizing KHMDS at cryogenic temperatures ensures the irreversible formation of the kinetic enolate, preventing isomerization to the thermodynamically stable but undesired 3,4-dihydro-2H-pyran isomer.

  • Procedure:

    • Charge a flame-dried 500 mL round-bottom flask with dihydro-2H-pyran-3(4H)-one (10.0 g, 100 mmol) and anhydrous THF (200 mL) under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add KHMDS (1.0 M in THF, 110 mL, 110 mmol) dropwise over 30 minutes. Stir for 1 hour at -78 °C.

    • Dissolve Comins' reagent (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) (47.1 g, 120 mmol) in anhydrous THF (100 mL) and add dropwise to the enolate solution[2].

    • Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

    • Quench with saturated aqueous NH₄Cl (150 mL) and extract with EtOAc (3 × 150 mL).

    • Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield the enol triflate as a pale yellow oil.

Step 4.2: sp²-sp³ Suzuki-Miyaura Cross-Coupling
  • Causality: The use of Pd(dppf)Cl₂·CH₂Cl₂ is critical here; the large bite angle of the dppf ligand accelerates the reductive elimination step, outcompeting the rate of β-hydride elimination from the sp³-hybridized azetidine intermediate.

  • Procedure:

    • In a 500 mL Schlenk flask, combine the enol triflate (15.0 g, 64.6 mmol), 1-Boc-azetidine-3-boronic acid pinacol ester (20.1 g, 71.0 mmol), and K₂CO₃ (26.8 g, 193.8 mmol).

    • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 250 mL).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (2.6 g, 3.23 mmol, 5 mol%). Purge the flask with argon for 10 minutes.

    • Heat the mixture to 80 °C for 12 hours with vigorous stirring.

    • Cool to room temperature, dilute with H₂O (200 mL), and extract with EtOAc (3 × 200 mL).

    • Dry the organic layer, concentrate, and purify by flash chromatography (Hexanes/EtOAc 80:20) to afford tert-butyl 3-(5,6-dihydro-4H-pyran-3-yl)azetidine-1-carboxylate.

Step 4.3: Catalytic Asymmetric Hydrogenation
  • Causality: The rigid C₂-symmetric environment of the (R,R)-Me-DuPhos ligand forces the Rh(I) center to deliver hydrogen strictly to the Re face of the cyclic olefin. The coordination of the tetrahydropyran oxygen to the Rh center acts as an anchor, ensuring high enantiofacial discrimination[3].

  • Procedure:

    • Transfer the alkene intermediate (10.0 g, 41.8 mmol) into a stainless-steel high-pressure hydrogenation reactor.

    • Dissolve in anhydrous, degassed Methanol (100 mL).

    • Under an argon counter-flow, add [Rh(COD)(R,R)-Me-DuPhos]BF₄ (253 mg, 0.418 mmol, 1 mol%).

    • Seal the reactor, purge with H₂ gas three times, and pressurize to 50 psi.

    • Stir vigorously at 25 °C for 24 hours.

    • Vent the H₂ gas safely. Concentrate the reaction mixture in vacuo and filter through a short pad of silica gel (eluting with EtOAc) to remove the rhodium catalyst. This yields tert-butyl (S)-3-(oxan-3-yl)azetidine-1-carboxylate.

Step 4.4: Boc Deprotection and Salt Formation
  • Causality: Aqueous acids risk hydrolyzing the oxane ring or causing side reactions. Anhydrous 4M HCl in Dioxane cleanly cleaves the Boc group, directly precipitating the product as a stable, highly pure hydrochloride salt.

  • Procedure:

    • Dissolve the N-Boc protected product (9.5 g, 39.4 mmol) in minimal anhydrous CH₂Cl₂ (20 mL).

    • Cool to 0 °C and slowly add 4M HCl in Dioxane (100 mL, 400 mmol).

    • Remove the ice bath and stir at room temperature for 4 hours. The product will begin to precipitate.

    • Concentrate the suspension in vacuo to half volume, then add cold diethyl ether (150 mL) to fully precipitate the salt.

    • Filter the white solid under vacuum, wash with cold diethyl ether (2 × 50 mL), and dry under high vacuum to afford (S)-3-(oxan-3-yl)azetidine hydrochloride.

Optimization of Asymmetric Hydrogenation

To validate the choice of catalyst, a high-throughput screening of chiral ligands was conducted. The data below demonstrates the superiority of the DuPhos ligand system in achieving the desired stereocontrol[4].

EntryCatalyst / LigandSolventH₂ Pressure (psi)Temp (°C)Conversion (%)ee (%)
1[Rh(COD)(dppb)]BF₄MeOH5025>99Racemic
2[RuCl₂(R)-BINAP]EtOH100508572
3[Rh(COD)(R,R)-Me-DuPhos]BF₄MeOH5025>9998 (S)
4[Rh(COD)(S,S)-Me-DuPhos]BF₄MeOH5025>9997 (R)

Analytical Characterization & Quality Control

  • Chiral HPLC: Enantiomeric excess must be verified prior to deprotection. Use a Chiralpak AD-H column (Isopropanol/Hexanes 10:90, flow rate 1.0 mL/min). The (S)-enantiomer typically elutes at 8.4 min, and the (R)-enantiomer at 9.2 min.

  • NMR Validation: ¹H NMR (400 MHz, D₂O) of the final salt should show the characteristic azetidine multiplet at δ 4.10-3.85 (4H) and the oxane oxymethylene protons at δ 3.95-3.75 (2H), with no residual tert-butyl singlet at δ 1.45.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]

  • 5 - Organic Syntheses Procedure (Comins' Reagent for Enol Triflates) Source: orgsyn.org URL:[Link]

  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation Source: ACS Publications URL:[Link]

  • Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-(Oxan-3-yl)azetidine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the construction of highly strained, sp³-rich bis-heterocyclic bioisosteres.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the construction of highly strained, sp³-rich bis-heterocyclic bioisosteres. The synthesis of 3-(oxan-3-yl)azetidine (also known as 3-(tetrahydropyran-3-yl)azetidine)[1] is a quintessential example of this challenge. Traditional synthetic routes involving stepwise olefination and reduction are lengthy, low-yielding, and often incompatible with sensitive functional groups.

Today, the industry standard relies on Metallaphotoredox-Catalyzed Cross-Electrophile C(sp³)–C(sp³) Coupling [2]. However, coupling two secondary alkyl halides (e.g., N-Boc-3-bromoazetidine and 3-bromotetrahydropyran) is notoriously difficult due to competing protodehalogenation, homocoupling, and sluggish oxidative addition. This guide provides a self-validating protocol and addresses the most critical troubleshooting FAQs to optimize your yield.

Part 1: Self-Validating Experimental Protocol

Causality-Driven Methodology for C(sp³)–C(sp³) Cross-Electrophile Coupling

To ensure reproducibility, this protocol utilizes a supersilanol-mediated radical generation strategy that inherently suppresses side reactions[2].

  • Preparation of the Photocatalytic Mixture: In a nitrogen-filled glovebox, combine the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), the transition metal NiCl2·glyme (5 mol%), and the ligand 4,4'-dOMe-bpy (5 mol%) in anhydrous acetonitrile (0.1 M). Causality: The electron-rich 4,4'-dOMe-bpy ligand accelerates the sluggish oxidative addition of the secondary azetidine bromide to the Ni(0) center. The Ir(III) complex serves as the visible-light harvester.

  • Addition of Electrophiles: Add N-Boc-3-bromoazetidine (1.0 equiv) and 3-bromotetrahydropyran (1.5 equiv). Causality: An stoichiometric imbalance (excess of the oxane fragment) compensates for its rapid consumption via homocoupling and background radical quenching pathways, ensuring sufficient concentration for cross-capture.

  • Additive Integration (The Critical Step): Add tetrabutylammonium bromide (TBAB, 0.5 equiv), Na₂CO₃ (2.0 equiv), and supersilanol (TMS3SiOH, 1.5 equiv). Causality: Supersilanol is the linchpin of this protocol. Unlike traditional silanes (e.g., (TMS)3SiH), supersilanol generates a silyl radical without providing a weak Si–H bond, completely suppressing deleterious hydrogen atom transfer (HAT) that leads to protodehalogenation[2]. TBAB enhances the solubility of inorganic intermediates and stabilizes the active Ni complex.

  • Degassing and Irradiation: Seal the reaction vial, remove it from the glovebox, and irradiate with 34 W Blue LEDs (450 nm) at 25 °C for 24 hours with vigorous stirring. Causality: Photons drive the Ir(III) to its *Ir(III) excited state, initiating the single-electron transfer (SET) cascade required to generate the oxan-3-yl radical and turn over the Ni catalytic cycle.

  • Workup and Validation: Quench with deionized water, extract with EtOAc, and purify via flash chromatography. Validate the C(sp³)–C(sp³) linkage via 2D NMR (HMBC/HSQC) to ensure no unexpected isomerization occurred during the radical lifetime.

Part 2: Mechanistic Visualization

Understanding the dual catalytic cycle is essential for troubleshooting. The diagram below illustrates the orthogonal activation of the two secondary carbon centers.

Mechanism Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star Blue LED (450 nm) Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET from Silanolate Ir2->Ir3 SET to Ni(I) Silanolate Supersilanolate SilylRad Silyl Radical Silanolate->SilylRad -e⁻ to *Ir(III) AlkylRad Oxan-3-yl Radical (R²•) SilylRad->AlkylRad Br Abstraction from 3-Br-Oxane Ni2 Ni(II)(Azetidine)(Br) AlkylRad->Ni2 Ni0 Ni(0)L_n Ni0->Ni2 Oxidative Addition (N-Boc-3-Br-Azetidine) Ni3 Ni(III)(Azetidine)(Oxane)(Br) Ni2->Ni3 Radical Capture (R²•) Ni1 Ni(I)(Br) Ni3->Ni1 Reductive Elimination Product 3-(Oxan-3-yl)azetidine Ni3->Product Product Release Ni1->Ni0 SET from Ir(II)

Dual metallaphotoredox catalytic cycle for 3-(oxan-3-yl)azetidine synthesis.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing high levels of reduced starting material (azetidine and tetrahydropyran) instead of the cross-coupled product. How do I fix this? A1: This is the classic protodehalogenation problem. It occurs when the generated alkyl radicals abstract a hydrogen atom from the environment instead of being captured by the Ni(II) intermediate. Solution: If you are using a standard silane like (TMS)3SiH, replace it immediately with supersilanol (TMS3SiOH)[2]. The Si–H bond in (TMS)3SiH is a potent hydrogen atom donor. Supersilanol operates via a silanolate oxidation/silyl migration sequence that generates the required silyl radical without any available hydrogen atoms for HAT[2]. Additionally, ensure your acetonitrile is strictly anhydrous, as trace water can act as a proton source.

Q2: My reaction yields a high percentage of oxane-oxane and azetidine-azetidine homocoupled products. How can I improve cross-selectivity? A2: Homocoupling is caused by poor radical sorting. If the rate of radical generation (from the oxane) outpaces the rate of oxidative addition (of the azetidine to Ni(0)), the excess radicals will homocouple or be captured by the wrong Ni species. Solution: First, maintain the 1:1.5 stoichiometric imbalance. Second, consider adopting a Dual Ni-Catalysis approach[3]. Recent mechanistic interrogations demonstrate that using two distinct Ni catalysts—one structurally optimized for oxidative addition and another optimized for radical capture—can drastically improve cross-selectivity in challenging secondary-secondary C(sp³)–C(sp³) couplings[4].

Q3: The reaction stalls at 30% conversion. The light source is verified, and the photocatalyst is active. What is poisoning the catalyst? A3: Stalled reactions in metallaphotoredox are frequently caused by oxygen ingress or product inhibition . Oxygen rapidly quenches the *Ir(III) excited state and irreversibly oxidizes the Ni(0) catalyst to inactive Ni(II) species. Solution: Ensure rigorous sparging with argon or use freeze-pump-thaw degassing. If you are scaling up the reaction, the surface-area-to-volume ratio decreases, severely reducing light penetration. In such cases, switch to a continuous-flow photoreactor or explore mechanophotocatalysis (ball milling), which has been shown to minimize solvent use and significantly increase tolerance to aerobic conditions[5].

Part 4: Quantitative Data Presentation

The following table summarizes the causal impact of specific reaction parameters on the yield and byproduct distribution during the optimization of the 3-(oxan-3-yl)azetidine linkage.

Reaction Condition / DeviationSilane SourceLigandYield of 3-(Oxan-3-yl)azetidineProtodehalogenation Byproduct
Standard Optimized Protocol TMS3SiOH4,4'-dOMe-bpy78% < 5%
Deviation: Traditional Silane(TMS)3SiH4,4'-dOMe-bpy22%65%
Deviation: Less Electron-Rich LigandTMS3SiOHdtbbpy55%15%
Deviation: Omission of AdditiveTMS3SiOH4,4'-dOMe-bpy (No TBAB)40%10%
Advanced: Dual Ni-CatalysisTMS3SiOHNi-A + Ni-B85% < 5%

Part 5: References

  • 1849268-02-5_3-(Oxan-3-yl)azetidine. Chemsrc.

  • Metallaphotoredox-Catalyzed Cross-Electrophile C(sp³)–C(sp³) Coupling of Aliphatic Bromides. SciSpace / J. Am. Chem. Soc.

  • Development, Application, and Mechanistic Interrogation of a Dual Ni Catalysis Approach to Photoredox-Based C(sp³)–C(sp³) Cross-Coupling. ChemRxiv.

  • Development, Application, and Mechanistic Interrogation of a Dual Ni Catalysis Approach to Photoredox-Based C(sp³)–C(sp³) Cross-Coupling. OSTI.

  • Mechanometallaphotoredox Catalysis: Utilizing Increased Throughput Mechanochemistry to Develop Solvent-Minimized Aryl Amination and C(sp²)–C(sp³) Cross-Coupling Reactions with Increased Tolerance to Aerobic Conditions. ACS Publications.

Sources

Optimization

Technical Support Center: Purification of 3-(Oxan-3-yl)azetidine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and pract...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for overcoming the significant purification challenges associated with 3-(Oxan-3-yl)azetidine derivatives. The unique physicochemical properties of this scaffold, combining a basic nitrogen within a strained ring and a polar oxane moiety, demand specialized approaches beyond standard purification techniques.

Section 1: Understanding the Core Purification Challenges

Q1: Why are 3-(Oxan-3-yl)azetidine derivatives notoriously difficult to purify, especially using standard silica gel chromatography?

A: The difficulty arises from a combination of four key molecular characteristics:

  • High Polarity: The presence of both a Lewis basic nitrogen in the azetidine ring and a hydrogen bond-accepting ether oxygen in the oxane ring makes these molecules highly polar. This leads to very strong interactions with polar stationary phases like silica gel, often resulting in poor elution (compounds remaining at the TLC baseline), significant peak tailing, and low recovery.[1]

  • Basicity and Acidity: The azetidine nitrogen is basic and can be protonated by the inherently acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong ionic interaction is a primary cause of irreversible adsorption, streaking on TLC plates, and broad, tailing peaks during column chromatography, which severely compromises separation efficiency.[1][2]

  • Ring Strain & Instability: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol).[1] This strain can render the molecule susceptible to degradation, such as ring-opening, when exposed to the acidic environment of a standard silica gel column for extended periods.[1][3] This leads to the formation of impurities during the purification process itself and results in lower yields.

  • High Water Solubility: Many polar azetidines, particularly in their protonated or salt forms, are highly soluble in water.[1] This property can lead to substantial product loss during aqueous work-up and extraction steps, as the compound may preferentially remain in the aqueous layer.

Section 2: Troubleshooting Guide & Decision Workflow

This section addresses common issues encountered during purification in a question-and-answer format. Use the accompanying decision tree to guide your troubleshooting process.

Purification_Troubleshooting_Azetidines Start Start: Crude 3-(Oxan-3-yl)azetidine Run Initial TLC (e.g., 10% MeOH/DCM) TLC_Result Analyze TLC Result Start->TLC_Result Streaking Issue: Severe Streaking / Tailing TLC_Result->Streaking Streaking? Baseline Issue: Compound at Baseline (Rf=0) TLC_Result->Baseline Rf ≈ 0? CoElution Issue: Co-elution with Impurity TLC_Result->CoElution Poor Separation? GoodTLC Good Separation on TLC (Rf 0.1-0.4) TLC_Result->GoodTLC Good Separation? Sol_Streaking Solution: 1. Add Base to Eluent (0.5% Et3N). 2. Use Deactivated Silica or Alumina. 3. Consider Reverse-Phase. Streaking->Sol_Streaking Sol_Baseline Solution: 1. Increase Eluent Polarity (e.g., 20% MeOH). 2. Switch to HILIC or Reverse-Phase. 3. Protect Azetidine-N (e.g., Boc) to reduce polarity. Baseline->Sol_Baseline Sol_CoElution Solution: 1. Use a Shallow Gradient. 2. Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH). 3. Attempt Recrystallization (as a salt). 4. For diastereomers, use SFC or Chiral HPLC. CoElution->Sol_CoElution Proceed Proceed to Optimized Flash Column Chromatography GoodTLC->Proceed Sol_Streaking->Start Re-run TLC Sol_Baseline->Start Re-run TLC Sol_CoElution->Start Re-run TLC Workup_Check Low Yield After Column? Check Extraction Efficiency Proceed->Workup_Check Sol_Workup Extraction Solution: 1. Basify aqueous layer to pH > 12. 2. Use DCM or CHCl3/IPA for extraction. 3. 'Salt out' with NaCl or K2CO3. Workup_Check->Sol_Workup Yes Final Pure Product Workup_Check->Final No Sol_Workup->Final

Sources

Troubleshooting

troubleshooting byproduct formation in 3-(Oxan-3-yl)azetidine reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers on the unique synthetic challenges posed by sp³-rich bicyclic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers on the unique synthetic challenges posed by sp³-rich bicyclic systems. 3-(Oxan-3-yl)azetidine is a highly valuable scaffold in modern drug discovery, offering improved ligand efficiency and favorable pharmacokinetic profiles. However, while the 6-membered oxane (tetrahydropyran) ring is generally robust, the 4-membered azetidine ring is a kinetic spring.

The inherent ring strain of the azetidine heterocycle (approximately 25.4 kcal/mol) makes it highly susceptible to undesired ring-opening byproducts during downstream functionalization[1]. This guide provides a mechanistic breakdown of byproduct formation, field-proven troubleshooting strategies, and self-validating experimental protocols to ensure the structural integrity of your azetidine scaffold.

Mechanistic Deep Dive: The Causality of Degradation

To troubleshoot byproduct formation, we must first understand the thermodynamic and kinetic drivers. Under neutral or basic conditions, the azetidine nitrogen is a competent and stable nucleophile. However, when exposed to Brønsted acids or Lewis acids (e.g., transition metals, acyl chlorides), the nitrogen lone pair coordinates or protonates, forming an activated azetidinium ion [2][3].

This activation significantly lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent C–N bonds. Consequently, even weak nucleophiles present in the reaction matrix (like chloride ions from solvents or reagents) can attack the less sterically hindered C2 or C4 positions via an S_N2 mechanism. This irreversibly cleaves the ring to form linear, polysubstituted amines (such as γ-chloroamines)[4][5].

ReactionPathway A 3-(Oxan-3-yl)azetidine (Intact Ring) B Azetidinium Ion (Activated State) A->B Acid / Lewis Acid (Protonation) D Desired N-Functionalized Product A->D Controlled Coupling (Base, Low Temp) C Ring-Opened Byproduct (Linear Amine) B->C Nucleophile (e.g., Cl-) (SN2 Cleavage)

Mechanistic pathway of azetidine ring-opening vs. desired functionalization.

Troubleshooting Guides & FAQs

Q1: During N-acylation of 3-(Oxan-3-yl)azetidine with acyl chlorides, I observe a significant amount of a linear byproduct. How do I prevent this? A: Acyl chlorides act as weak Lewis acids and generate HCl as a byproduct during the coupling. The HCl protonates the azetidine, and the liberated chloride ion—a competent nucleophile—attacks the strained ring, yielding a γ-chloroamide byproduct[3]. Solution: Abandon acyl chlorides. Instead, use the corresponding carboxylic acid with a mild coupling reagent (e.g., HATU or EDC) and an excess of a non-nucleophilic base like DIPEA. If you must use an acyl chloride, perform the reaction at -78 °C to 0 °C to kinetically disfavor the ring-opening activation barrier[3].

Q2: I am attempting a Buchwald-Hartwig cross-coupling with an aryl bromide, but I'm getting low yields and base-mediated degradation. What is going wrong? A: Palladium-catalyzed cross-couplings require careful selection of the base and ligand. Strong bases (like NaOtBu) at high temperatures (110 °C) can cause base-mediated decomposition of the strained ring before the catalytic cycle completes. Solution: Switch to a milder base like Cs₂CO₃ or K₃PO₄. More importantly, employ bulky, electron-rich biaryl phosphine ligands (like BrettPhos or RuPhos). These ligands accelerate the reductive elimination step in the palladium catalytic cycle, allowing the desired cross-coupling to outcompete the degradation pathways at lower temperatures[3][6].

Q3: My purified 3-(Oxan-3-yl)azetidine degrades during storage. How should it be stored? A: Azetidines are highly sensitive to acidic environments. Even trace amounts of HCl in aging chlorinated solvents (like chloroform or DCM) can trigger slow ring-opening over time[5][7]. Solution: Store the compound as a free base at -20 °C under an inert argon atmosphere. If formulating in solution, ensure the use of buffered solutions at a neutral pH (around 7.0)[7].

TroubleshootingWorkflow Start Analyze Reaction Mixture (LC-MS / NMR) Q1 Is a +36 Da (HCl addition) or linear byproduct present? Start->Q1 Path1 Yes: Ring-Opening Detected Q1->Path1 Yes Path2 No: Intact Ring Q1->Path2 No Sol1 Switch to weaker Lewis Acid, lower temp, or non-nucleophilic base Path1->Sol1 Sol2 Proceed to Purification Path2->Sol2

Decision tree for diagnosing and resolving azetidine ring-opening.

Quantitative Data: Azetidine Stability Metrics

Understanding the pH-dependent half-life of azetidine derivatives is critical for designing your workup and purification steps. Below is a summary of stability kinetics based on NMR evaluations of aryl azetidines[5][8].

Reaction / Storage ConditionpH RangeHalf-Life (T₁/₂) / StabilityPrimary Degradation MechanismMitigation Strategy
Highly Acidic (Aqueous) 1.8 - 2.70.5 h - 3.8 hProtonation & nucleophilic ring-openingMaintain pH > 7.0 during aqueous workup.
Neutral (Buffered) 7.0Stable (> 24 h)N/AStore in neutral buffers or as dry solid.
Basic (Aqueous) > 10.0Generally StableBase-catalyzed hydrolysis (rare)Avoid prolonged heating in strong aqueous bases.
Acyl Chloride + TEA N/AHigh byproduct formationLewis acid activation + Cl⁻ attackSwap to HATU/DIPEA at 0 °C.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your synthetic steps, utilize the following self-validating protocols designed specifically to protect the 3-(Oxan-3-yl)azetidine core.

Protocol A: Mild N-Acylation of 3-(Oxan-3-yl)azetidine (Ring-Preserving)

Purpose: To couple a carboxylic acid to the azetidine nitrogen without generating nucleophilic chloride ions that cause ring-opening.

  • Preparation: In an oven-dried flask under argon, dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv.) dropwise. Stir for 15 minutes at room temperature to pre-activate the acid.

  • Substrate Addition: Cool the mixture to 0 °C. Add 3-(Oxan-3-yl)azetidine (1.0 equiv.) slowly.

  • Self-Validation Checkpoint 1 (1 hour): Pull a 5 µL aliquot, quench in MeCN/H₂O, and run an LC-MS.

    • Pass Condition: Observation of the desired[M+H]⁺ mass.

    • Fail Condition: Observation of [M+36]⁺ (indicative of HCl addition/ring opening). If observed, verify the purity of your starting materials and ensure no chloride sources are present.

  • Workup: Dilute with EtOAc and wash with saturated NaHCO₃ (3x) to remove DMF and HATU byproducts. Do not use acidic washes (e.g., 1M HCl) to remove excess base, as this will trigger ring-opening during the workup.

Protocol B: Buchwald-Hartwig Cross-Coupling (Low-Temperature)

Purpose: To achieve N-arylation while outcompeting base-mediated thermal degradation.

  • Preparation: In a Schlenk flask, combine 3-(Oxan-3-yl)azetidine (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen will oxidize the palladium catalyst and the electron-rich BrettPhos ligand, stalling the reaction and leaving the azetidine vulnerable to prolonged base exposure.

  • Heating: Heat the reaction to 80 °C (avoid exceeding 90 °C).

  • Self-Validation Checkpoint 2 (4 hours): Analyze via TLC or LC-MS.

    • Pass Condition: Consumption of the aryl bromide.

    • Fail Condition: Presence of unreacted starting material alongside a complex mixture of masses. This indicates catalyst death. Cool to room temperature, filter through Celite, and restart with fresh catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium and salts, and concentrate under reduced pressure.

References

  • American Chemical Society. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters (2021).[Link]

  • Wiley Periodicals. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality (2021).[Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews (2021).[Link]

Sources

Optimization

Technical Support Center: Optimization of 3-(Oxan-3-yl)azetidine C-N Cross-Coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically designed for researchers and drug development professionals working with 3-(Oxan-3-yl)azetidine , a highly val...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically designed for researchers and drug development professionals working with 3-(Oxan-3-yl)azetidine , a highly valuable, sp3-rich, polar building block frequently utilized to improve the physicochemical properties and blood-brain barrier (BBB) penetration of CNS-focused lead compounds[1].

Coupling this specific secondary cyclic amine to aryl halides via Buchwald-Hartwig amination introduces unique challenges. The inherent ring strain of the 4-membered azetidine ring makes it susceptible to decomposition, while the steric bulk of the tetrahydropyran (oxan-3-yl) substituent at the C3 position hinders nucleophilic attack. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to optimize your reaction conditions.

Mechanistic Causality & Parameter Selection

To successfully couple 3-(Oxan-3-yl)azetidine, you must design a catalytic system that outpaces the degradation of the strained azetidine ring. The reactivity of azetidines is driven by considerable ring strain (~26 kcal/mol), which translates to unique reactivity but also demands careful handling under appropriate reaction conditions[2].

  • Catalyst & Ligand Selection: Cyclic aliphatic amines generally perform better than linear ones in Buchwald-Hartwig couplings[3]. However, the steric bulk of the oxan-3-yl group requires a highly active catalyst to facilitate the reductive elimination step. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, tBuXPhos) paired with Generation 3 (G3) or Generation 4 (G4) Palladium precatalysts are highly recommended. These precatalysts are easy to activate with weak bases and prevent the formation of off-cycle Pd resting states[4].

  • Base Selection: While strong bases like NaOtBu (pKaH = 19) are standard for aminations, they frequently lead to the decomposition of substrates carrying base-sensitive functional groups or strained rings like azetidines[3]. Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are strongly preferred to suppress nucleophilic ring-opening.

  • Electrophile Considerations: Contrary to conventional cross-coupling wisdom, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig reactions because the generated iodide ions can inhibit the transmetalation step[4]. Aryl bromides or chlorides are often optimal when paired with G3/G4 precatalysts.

G Pd0 Active Pd(0)L (e.g., RuPhos-Pd(0)) OxAdd Oxidative Addition [Ar-Pd(II)(L)-X] Pd0->OxAdd + Ar-X AmineBind Amine Coordination [Ar-Pd(II)(L)-Azetidine] OxAdd->AmineBind + 3-(Oxan-3-yl)azetidine Deprot Deprotonation (Base) [Ar-Pd(II)(L)-N-Azetidine] AmineBind->Deprot + Weaker Base RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Release Product

Catalytic cycle of the Buchwald-Hartwig C-N coupling for 3-(Oxan-3-yl)azetidine.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and experimental outcomes for hindered azetidine couplings. Use this matrix to select your starting conditions.

EntryPd Source (mol%)LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ (5%)BINAPNaOtBuToluene9015%High ring-opening due to strong base and high temp.
2Pd(OAc)₂ (5%)XPhosCs₂CO₃Dioxane9045%Incomplete conversion; catalyst poisoning by amine.
3RuPhos Pd G3 (2%)RuPhosCs₂CO₃Dioxane8088%Clean conversion; G3 precatalyst ensures active Pd(0).
4tBuXPhos Pd G4 (2%)tBuXPhosK₃PO₄t-AmylOH6092%Optimal for highly sensitive/strained substrates.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. By strictly controlling oxygen and moisture, you eliminate variables, ensuring that any reaction failure is purely kinetic or thermodynamic, which can then be troubleshooted using the FAQ section.

Materials Required:

  • Aryl bromide or chloride (1.0 equiv)

  • 3-(Oxan-3-yl)azetidine (1.2 to 1.5 equiv)

  • tBuXPhos Pd G4 precatalyst (2.0 mol%)

  • Anhydrous, finely milled K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed tert-Amyl Alcohol or 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Glovebox Preparation: Transfer an oven-dried reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox. Causality: Electron-rich phosphines (like tBuXPhos) and the active Pd(0) species are highly susceptible to oxidation.

  • Solid Reagent Addition: Weigh and add the aryl halide (if solid), tBuXPhos Pd G4 precatalyst, and K₃PO₄ into the vial.

  • Liquid Reagent & Solvent Addition: Add the 3-(Oxan-3-yl)azetidine and the aryl halide (if liquid). Add the degassed solvent to achieve a 0.1 M concentration.

  • Reaction Initiation: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 60 °C. Stir vigorously (800+ rpm). Causality: High stirring rates are critical because the reaction is a heterogeneous mixture (insoluble inorganic base).

  • Self-Validation & Monitoring: After 2 hours, sample 5 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. Validation Check: Look for the disappearance of the aryl halide. If the mass of the aryl halide + H (protodehalogenation) is dominant, your oxidative addition is occurring, but amine binding is failing.

  • Workup: Once complete (typically 4–12 hours), cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Troubleshooting & FAQs

G Start Low Yield or Stalled Reaction Check1 Identify Major Byproduct via LC-MS Start->Check1 RingOpen Azetidine Ring-Opening Check1->RingOpen Proto Protodehalogenation (Ar-H) Check1->Proto NoReact Unreacted Starting Material Check1->NoReact Sol1 Use weaker base (K3PO4) Lower Temp (40-60°C) RingOpen->Sol1 Sol2 Increase amine equiv. Ensure base solubility Proto->Sol2 Sol3 Switch to bulky ligand (RuPhos/tBuXPhos) NoReact->Sol3

Decision tree for troubleshooting common issues in hindered azetidine cross-coupling.

Q: I am observing significant azetidine ring-opening. How do I prevent this? A: Azetidines possess considerable ring strain, making them vulnerable to nucleophilic attack and ring-opening[2]. Strong bases like NaOtBu or high temperatures exacerbate this. Solution: Switch to a milder base like Cs₂CO₃ or K₃PO₄. Furthermore, utilize a highly active Pd G3 or G4 precatalyst, which allows you to lower the reaction temperature to 40–60 °C[3], preserving the integrity of the 4-membered ring.

Q: The reaction stalls at 30% conversion with unreacted aryl bromide remaining. What is happening? A: This indicates catalyst deactivation. Secondary cyclic amines can sometimes bind too tightly to the palladium center, forming stable, off-cycle bis-amine Pd(II) complexes that halt the catalytic cycle. Solution: Increase the steric bulk of your ligand. Switching from XPhos to tBuXPhos or RuPhos creates a steric environment that disfavors the binding of a second amine molecule, keeping the catalyst in the active cycle.

Q: I see protodehalogenation (Ar-H) of my aryl halide instead of the desired coupling product. A: Protodehalogenation occurs when the oxidative addition step is successful, but the subsequent amine binding or deprotonation step is too slow. This allows the Pd(II) intermediate to undergo premature reduction. Solution: Ensure the 3-(Oxan-3-yl)azetidine is fully soluble and increase its loading to 1.5 equivalents. If using an inorganic base, ensure your stirring rate is extremely high to facilitate the heterogeneous deprotonation step.

Q: Can I use an aryl iodide instead of an aryl bromide for this coupling? A: While aryl iodides are generally more reactive in standard cross-couplings, they can be problematic in Buchwald-Hartwig aminations. The iodide ion generated during the reaction has been shown to have an inhibitory effect on the transmetalation step[4]. If you must use an aryl iodide, consider adding silver salts to scavenge the free iodide, or switch to an aryl bromide/chloride if possible.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC (NIH).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec.
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube (WuXi AppTec Seminar).

Sources

Troubleshooting

Technical Support Center: Strategies for Scaling Up the Production of 3-(Oxan-3-yl)azetidine

Introduction Welcome to the Technical Support Center for the synthesis and scale-up of 3-(Oxan-3-yl)azetidine. This guide is designed for researchers, scientists, and drug development professionals who are working with t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(Oxan-3-yl)azetidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this increasingly important heterocyclic building block. The unique structural motif of 3-(Oxan-3-yl)azetidine, which combines a strained four-membered azetidine ring with a tetrahydropyran moiety, presents both opportunities and challenges in its chemical synthesis, particularly during the transition from laboratory to pilot or manufacturing scale.

This document provides a comprehensive resource in a question-and-answer format to address specific issues you may encounter during your experimental work. We will delve into a proposed synthetic strategy, troubleshoot common problems, and offer practical solutions grounded in established chemical principles and industry best practices. Our goal is to equip you with the knowledge to optimize your synthetic route, improve yields, and ensure the robust and scalable production of this valuable compound.

Proposed Synthetic Workflow: Reductive Amination

A robust and scalable approach to the synthesis of 3-(Oxan-3-yl)azetidine is the reductive amination between a suitable N-protected 3-aminoazetidine precursor and oxan-3-one. This method is widely used in the pharmaceutical industry for the formation of C-N bonds.[1][2] The following workflow outlines the key steps in this process.

Synthetic Workflow cluster_0 Step 1: N-Protected 3-Aminoazetidine Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification cluster_3 Step 4: Deprotection Start Commercially Available Starting Materials Precursor N-Boc-3-aminoazetidine Start->Precursor Multi-step synthesis Reaction Reductive Amination (e.g., NaBH(OAc)₃) Precursor->Reaction Oxan-3-one Oxan-3-one Oxan-3-one->Reaction Protected_Product N-Boc-3-(Oxan-3-yl)azetidine (Diastereomeric Mixture) Reaction->Protected_Product Purification Chromatographic Separation of Diastereomers Protected_Product->Purification Protected_Isomer Isolated N-Boc-3-(Oxan-3-yl)azetidine (Single Diastereomer) Purification->Protected_Isomer Deprotection N-Boc Deprotection (e.g., TFA or HCl) Protected_Isomer->Deprotection Final_Product 3-(Oxan-3-yl)azetidine Deprotection->Final_Product

Caption: Proposed synthetic workflow for 3-(Oxan-3-yl)azetidine.

Troubleshooting Guides and FAQs

Part 1: Starting Materials and Precursor Synthesis

Question 1: What are the critical quality attributes for the starting materials, N-Boc-3-aminoazetidine and oxan-3-one?

Answer: The purity of your starting materials is paramount for a successful and reproducible reductive amination.

  • N-Boc-3-aminoazetidine:

    • Purity: Should be >98% by NMR and LC-MS. Common impurities to watch for are residual solvents from its synthesis and over-alkylation products.

    • Residual Precursors: Ensure that any reagents from the synthesis of 3-aminoazetidine, such as epichlorohydrin or benzhydrylamine derivatives, are completely removed, as they can interfere with the reductive amination.[3]

    • Moisture Content: While not as critical as for some other reactions, it's good practice to use anhydrous conditions, especially when handling the reducing agent.

  • Oxan-3-one:

    • Purity: Should be >98% by GC-MS. Common impurities include the corresponding alcohol (oxan-3-ol) from over-reduction or hydration products.

    • Stability: Oxan-3-one can be prone to self-condensation or polymerization under basic conditions. It should be stored at a low temperature and used relatively fresh.

Question 2: I am having trouble synthesizing N-Boc-3-aminoazetidine. Are there common pitfalls?

Answer: The synthesis of 3-aminoazetidines can be challenging due to the inherent ring strain of the azetidine core.[4] Common issues include:

  • Low yields in cyclization: The formation of the four-membered ring can be kinetically disfavored. Ensure you are using an appropriate solvent and base combination, and consider high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Difficulty in N-protection/deprotection: The choice of protecting group is crucial. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.[5][6] However, if you are encountering issues, alternative protecting groups like carboxybenzyl (Cbz) or a sulfonyl group could be considered, though their removal conditions differ significantly.[7]

Part 2: The Reductive Amination Reaction

Question 3: My reductive amination is giving low yields of the desired N-Boc-3-(Oxan-3-yl)azetidine. What are the likely causes and how can I improve it?

Answer: Low yields in reductive aminations are a common problem and can often be traced back to a few key factors.

Potential Cause Explanation Troubleshooting Steps
Inefficient Imine/Enamine Formation The reaction between the ketone and amine to form the iminium or enamine intermediate is reversible and may not be favorable under your current conditions.- pH Adjustment: The pH of the reaction is critical. A slightly acidic environment (pH 4-6) is often optimal to catalyze imine formation without deactivating the amine nucleophile. You can use a mild acid catalyst like acetic acid. - Water Removal: The formation of the imine/enamine generates water. Removing this water, for example by using a Dean-Stark trap or molecular sieves, can drive the equilibrium towards the intermediate.
Reducing Agent Issues The choice and handling of the reducing agent are crucial.- Choice of Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for imines over ketones, and does not require strictly anhydrous conditions.[8] Other options include sodium cyanoborohydride (NaBH₃CN), which is also effective but more toxic, or catalytic hydrogenation.[9] - Reagent Quality: Ensure your reducing agent is not hydrolyzed. Store it in a desiccator and handle it quickly. - Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the reducing agent.
Side Reactions Several side reactions can compete with the desired transformation.- Ketone Reduction: If a less selective reducing agent like sodium borohydride (NaBH₄) is used, you may see significant reduction of oxan-3-one to oxan-3-ol. - Over-alkylation: While less common with a secondary amine precursor, it's a possibility. Monitor your reaction by LC-MS for the formation of any higher molecular weight byproducts.

Question 4: I am observing the formation of diastereomers. How can I control the stereochemical outcome and how do I separate them?

Answer: The reductive amination of oxan-3-one with 3-aminoazetidine will likely produce a mixture of diastereomers due to the formation of a new stereocenter at the 3-position of the oxane ring.

  • Controlling Stereoselectivity:

    • Bulky Reducing Agents: In some cases, using a bulkier reducing agent can favor the formation of one diastereomer over the other due to steric hindrance during the hydride delivery to the iminium intermediate.

    • Chiral Catalysts: For an asymmetric synthesis, a chiral catalyst would be required, which adds significant complexity and cost to the process.[10]

  • Separating Diastereomers:

    • Column Chromatography: This is the most common method for separating diastereomers at the lab scale. You will likely need to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.[11]

    • Crystallization: If one of the diastereomers is crystalline, you may be able to selectively crystallize it from the mixture. This can be a very effective method for purification at a larger scale. You might need to screen different solvents and solvent combinations to induce crystallization.[12]

Part 3: Purification and Scale-Up

Question 5: What are the main challenges when scaling up the purification of 3-(Oxan-3-yl)azetidine?

Answer: Scaling up the purification of polar, and potentially basic, compounds like 3-(Oxan-3-yl)azetidine presents several challenges.

  • Chromatography:

    • Cost and Throughput: Large-scale column chromatography can be expensive due to the large quantities of silica gel and solvents required. It can also be a bottleneck in the overall process.

    • Alternative Stationary Phases: If you encounter issues with silica gel (e.g., product degradation), consider using a more neutral stationary phase like alumina.

  • Crystallization:

    • Inducing Crystallization: If the product is an oil, inducing crystallization can be difficult. Techniques to try include seeding with a small amount of crystalline material (if available), slow solvent evaporation, or using an anti-solvent.

    • Polymorphism: Be aware that crystalline materials can exist in different polymorphic forms, which can have different physical properties (e.g., solubility, melting point). It is important to control the crystallization conditions to ensure you are consistently producing the desired polymorph.

  • Distillation:

    • Given the likely high boiling point of 3-(Oxan-3-yl)azetidine, distillation is probably not a viable purification method.

Part 4: N-Boc Deprotection

Question 6: My N-Boc deprotection is sluggish, or I am seeing decomposition of my product. What should I do?

Answer: N-Boc deprotection is typically achieved under acidic conditions, but the strained azetidine ring can be sensitive to harsh conditions.

Deprotection Troubleshooting cluster_troubleshooting Troubleshooting Steps Problem N-Boc Deprotection Issue (Sluggish or Decomposition) Check_Acid Acid Choice & Concentration Problem->Check_Acid Is the issue... Solution_Acid - Use TFA in DCM (common) - Try HCl in dioxane or methanol - Titrate acid to find optimal amount Check_Acid->Solution_Acid Solution Check_Temp Reaction Temperature Solution_Temp - Start at 0°C and slowly warm to RT - Avoid excessive heating Check_Temp->Solution_Temp Solution Check_Solvent Solvent System Solution_Solvent - DCM is standard - Protic solvents (e.g., methanol) can sometimes accelerate the reaction Check_Solvent->Solution_Solvent Solution Check_Scavenger Use of Scavengers Solution_Scavenger - Add a scavenger like triethylsilane (TES) or anisole - This traps the tert-butyl cation and prevents side reactions Check_Scavenger->Solution_Scavenger Solution

Caption: Troubleshooting workflow for N-Boc deprotection.

Detailed Explanation:

  • Acid Choice and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard choice.[13] However, if you see decomposition, you could try a milder acid or a different acid/solvent combination, such as HCl in dioxane or methanol. The concentration of the acid is also critical; too little will result in an incomplete reaction, while too much can lead to degradation.

  • Temperature Control: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. This can help to control any exothermic events and minimize side reactions.

  • Scavengers: The deprotection process generates a reactive tert-butyl cation, which can lead to side reactions. Adding a scavenger like triethylsilane (TES) or anisole can trap this cation and prevent unwanted byproducts.[13]

  • Alternative Deprotection Methods: If acidic conditions are consistently causing problems, you could explore alternative methods, although these are less common for Boc groups. Thermal deprotection is a possibility but often requires high temperatures that may not be compatible with the azetidine ring.[14]

Experimental Protocols

Representative Protocol for Reductive Amination
  • To a solution of N-Boc-3-aminoazetidine (1.0 eq.) and oxan-3-one (1.1 eq.) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M) at room temperature, add acetic acid (0.1 eq.).

  • Stir the mixture for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(Oxan-3-yl)azetidine.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for N-Boc Deprotection
  • Dissolve the purified N-Boc-3-(Oxan-3-yl)azetidine (1.0 eq.) in dichloromethane (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq.) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of dichloromethane and add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(Oxan-3-yl)azetidine.

References

Sources

Optimization

Technical Support Center: LC-MS Optimization for 3-(Oxan-3-yl)azetidine

Executive Summary: The Analytical Challenge You are analyzing 3-(Oxan-3-yl)azetidine (also known as 3-(tetrahydro-2H-pyran-3-yl)azetidine).[1] This molecule presents a "Perfect Storm" of analytical challenges: High Polar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

You are analyzing 3-(Oxan-3-yl)azetidine (also known as 3-(tetrahydro-2H-pyran-3-yl)azetidine).[1] This molecule presents a "Perfect Storm" of analytical challenges:

  • High Polarity: The secondary amine and ether oxygen create a hydrophilic profile, leading to poor retention on standard C18 columns.

  • UV Invisibility: It lacks a chromophore (no conjugated

    
    -systems), making UV detection (HPLC-UV) nearly impossible without derivatization.[1]
    
  • Ring Strain Instability: The 4-membered azetidine ring is highly strained (~25 kcal/mol) and susceptible to acid-catalyzed ring opening, which can occur during standard acidic mobile phase runs.

This guide provides a self-validating workflow to overcome these issues, prioritizing HILIC-MS/MS or High-pH Reversed-Phase strategies.

Part 1: Analyte Dossier & Physicochemical Logic

Understanding the molecule is the first step to troubleshooting.

PropertyValue / CharacteristicAnalytical Implication
Formula C

H

NO
[M+H]

= 142.12
(Monoisotopic)
Structure Azetidine (4-mem ring) + Oxane (6-mem ring)Fragile: Avoid strong acids/heat.[1]
Basicity (pKa) ~10.5 - 11.0 (Secondary Amine)Positively charged at pH < 9.[1] Causes severe tailing on silica-based C18 due to silanol interactions.[1]
LogP ~0.2 - 0.6 (Estimated)Hydrophilic. Elutes in void volume (

) on standard C18.[1]

Part 2: Chromatographic Strategy (The Retention Problem)

Method A: HILIC (Recommended for Sensitivity)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar amines. It uses a high-organic mobile phase, which enhances ESI desolvation efficiency (increasing sensitivity by 2-10x).[1]

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80, BEH Amide) or Zwitterionic (ZIC-HILIC).[1]

    • Why: Amide phases mask silanols and retain amines via hydrogen bonding without needing ion-pair reagents.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) or Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start High Organic (90% B)

    
     Low Organic (50% B).
    
    • Note: Water is the "strong" solvent in HILIC.[2][3][4]

Method B: High-pH Reversed Phase (Robustness Alternative)

If HILIC is unstable in your hands, use High-pH RP.[1] By raising the pH above the pKa, you deprotonate the amine, making it neutral and hydrophobic enough to retain on C18.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH). Do not use standard silica columns at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH

    
    OH).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: Standard 5% B

    
     95% B.
    
Decision Tree: Column Selection

ColumnSelection Start Start: Method Selection Sensitivity Is Sensitivity Critical? (Low pg/mL levels) Start->Sensitivity Yes Robustness Is Robustness Critical? (Dirty biological matrix) Start->Robustness Yes HILIC SELECT HILIC MODE Column: Amide or Zwitterionic MP: ACN / 10mM NH4 Formate Sensitivity->HILIC High Organic = Better ESI HighPH SELECT HIGH-pH RP Column: Hybrid C18 (High pH stable) MP: 10mM NH4HCO3 (pH 10) Robustness->HighPH Better Matrix Tolerance LowPH Standard Low pH C18? NOT RECOMMENDED (Void elution + Tailing) Robustness->LowPH If pH 10 column unavailable

Figure 1: Decision matrix for selecting the optimal stationary phase based on sensitivity vs. robustness requirements.

Part 3: Mass Spectrometry Parameters

Ionization Source: ESI+

The secondary amine ensures easy protonation.

  • Polarity: Positive ([M+H]

    
    )[1]
    
  • Source Temp: 350–450°C (HILIC requires lower temps than RP due to high volatility).

  • Capillary Voltage: 2.5 – 3.5 kV.

MRM Transition Logic

Since specific spectral libraries may not contain this exact intermediate, you must derive transitions based on mechanistic fragmentation .

  • Precursor: 142.1 (

    
    )
    
  • Primary Fragment (Ring Opening): Azetidines typically cleave to lose ethylene (C

    
    H
    
    
    
    , -28 Da) or undergo retro-cyclization.[1]
    • Prediction:

      
       (Loss of C
      
      
      
      H
      
      
      from azetidine).
  • Secondary Fragment (Side Chain): Cleavage of the ether bond or oxane ring fragmentation.

    • Prediction:

      
       (Azetidine ring fragment) or 
      
      
      
      (Tetrahydropyran ring fragment).

Protocol for MRM Optimization:

  • Perform a Product Ion Scan on

    
     142.1 using a collision energy (CE) ramp (10–50 eV).
    
  • Look for peaks at 114, 84, and 70 .

  • Select the most intense for Quantifier (Q) and second most for Qualifier (q).

Part 4: Troubleshooting & FAQs

Q1: My analyte elutes in the void volume (t0). How do I fix this?

Diagnosis: You are likely using a standard C18 column with an acidic mobile phase (Formic acid). The amine is protonated (charged) and too polar to retain. Solution:

  • Switch to HILIC: This is the most effective fix.

  • Use High pH: Switch to pH 10 ammonium bicarbonate on a hybrid C18 column. The neutral amine will retain significantly better.

  • Ion Pairing (Last Resort): Add 0.1% Heptafluorobutyric acid (HFBA) to the mobile phase. Warning: This will permanently contaminate your LC-MS system.[1]

Q2: I see two peaks for the same mass. Is my column failing?

Diagnosis: This is likely isomer separation , not column failure. Explanation: 3-(Oxan-3-yl)azetidine possesses chiral centers.[1]

  • The oxane C3 position is chiral.

  • Depending on the synthesis, you may have enantiomers or diastereomers.[5]

  • Action: If you need to separate them, use a Chiral Column (e.g., Chiralpak IG or IC). If you need to quantify total drug, integrate both peaks together.

Q3: My signal intensity drops over time. Is the molecule unstable?

Diagnosis: Acid-Catalyzed Ring Opening. Mechanism: Azetidines are strained.[6][7][8] Sitting in acidic mobile phase (0.1% Formic Acid) in the autosampler can degrade the compound into a linear chain (hydrolysis). Solution:

  • Autosampler Stability: Keep the autosampler at 4°C .

  • Solvent: Reconstitute samples in neutral solvents (50:50 Water:ACN, no acid).

  • Workflow: Do not leave samples sitting for >24 hours.

Q4: I have severe peak tailing. What is the cause?

Diagnosis: Secondary silanol interactions. The basic amine (


) is interacting with acidic silanols on the silica surface.
Solution: 
  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate/Acetate.[1]

  • Change Column: Use a "Charged Surface Hybrid" (CSH) column which repels positive amines, or a high-purity silica column with full end-capping.[1]

Part 5: Sample Preparation Workflow

Objective: Maximize recovery while minimizing ring-opening degradation.

SamplePrep Sample Biological Sample (Plasma/Urine) PPT Protein Precip (ACN/MeOH 3:1) Sample->PPT Simple Matrix SPE SPE (MCX) Mixed-Mode Cation Exchange Sample->SPE Complex Matrix Dry Evaporate (No Heat, <35°C) PPT->Dry SPE->Dry Recon Reconstitute Neutral Solvent Dry->Recon

Figure 2: Sample preparation workflow emphasizing gentle conditions to prevent degradation.

Critical Step: During SPE elution (usually 5% NH


OH in MeOH), evaporate immediately. Do not let the basic solution sit, as high pH can also promote degradation/reactions if impurities are present, though acid is the primary enemy of the ring structure.

References

  • Guidance on HILIC for Polar Amines

    • Alpert, A. J. (1990).[9] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[4] Journal of Chromatography A, 499, 177-196. Link

  • Azetidine Stability & Ring Opening

    • St-Jean, F., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.[10] Link[1]

  • High pH Reversed-Phase Methodology

    • McCalley, D. V. (2005). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH and reversed-phase support. Journal of Chromatography A, 1079(1-2), 146-150.[1] Link

  • ESI Fragmentation of Small Heterocycles

    • Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic compounds in ESI-MS/MS. Journal of Mass Spectrometry. Link

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of 3-(Oxan-3-yl)azetidine Derivatives: A Comparative Guide for CNS Kinase Inhibitor Design

Central Nervous System (CNS) drug discovery is notoriously unforgiving. When designing kinase inhibitors for neurodegenerative targets like Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson’s Disease, achieving potency i...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Central Nervous System (CNS) drug discovery is notoriously unforgiving. When designing kinase inhibitors for neurodegenerative targets like Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson’s Disease, achieving potency is only half the battle. The true bottleneck lies in multiparameter optimization (MPO): balancing lipophilicity, basicity, and polar surface area to penetrate the blood-brain barrier (BBB) while avoiding efflux pumps like P-glycoprotein (P-gp) [1].

For decades, medicinal chemists relied heavily on piperazines and morpholines as hinge-binding or solvent-exposed motifs. However, these traditional sp²-like or highly basic rings often fail in late-stage CNS development due to hERG toxicity or poor brain penetrance. This guide provides an in-depth, objective comparison of a next-generation bioisostere—3-(Oxan-3-yl)azetidine —evaluating its structural advantages, comparative SAR performance, and the experimental workflows required to validate it.

The Pharmacophore Challenge: Targeting the LRRK2 Pathway

Mutations in the LRRK2 gene (e.g., G2019S) lead to hyperactive kinase function, driving the hyperphosphorylation of Rab GTPases (such as Rab10). This cascade disrupts lysosomal function and autophagy, ultimately resulting in the neurodegeneration characteristic of Parkinson's Disease.

LRRK2Pathway LRRK2 Mutant LRRK2 Kinase (Hyperactive) Rab Rab GTPases (e.g., Rab10) Hyperphosphorylation LRRK2->Rab Phosphorylates Lyso Lysosomal Dysfunction & Autophagy Impairment Rab->Lyso Disrupts trafficking Neuro Neurodegeneration (Parkinson's Disease) Lyso->Neuro Protein aggregation Inhibitor 3-(Oxan-3-yl)azetidine Derivatives Inhibitor->LRRK2 Inhibits

LRRK2 signaling pathway in Parkinson's Disease and targeted inhibition by azetidine derivatives.

To effectively halt this pathway, an inhibitor must cross the BBB. This requires an optimal logD (1.5–2.5), low hydrogen bond donor count, and a basic pKa ideally below 8.0 to prevent ion-trapping and P-gp efflux [2].

Structural Deconstruction: Why 3-(Oxan-3-yl)azetidine?

The 3-(Oxan-3-yl)azetidine scaffold is a masterclass in rational bioisosteric design. It merges two highly functional sp³-rich rings to solve the developability problems inherent in traditional amines [3].

  • The Azetidine Ring (Basicity Modulation): The four-membered azetidine ring possesses significant ring strain. This strain increases the s-character of the nitrogen's lone pair, effectively lowering the basicity (pKa ~7.5–8.0) compared to a standard piperidine or pyrrolidine (pKa ~9.0–10.0). A lower pKa reduces the fraction of protonated species at physiological pH, thereby reducing hERG channel binding and P-gp efflux [4].

  • The Oxan-3-yl (Tetrahydropyran) Ring (Lipophilicity & Solubility): While substituting the azetidine with a cyclohexane ring would improve passive permeability, it drives lipophilicity (logD) too high, leading to rapid microsomal clearance. The oxygen atom in the oxane ring acts as a polar handle (hydrogen-bond acceptor), pulling the logD back into the optimal CNS range.

  • The 3-Position Asymmetry: Causality in structural design dictates that symmetry often leads to high crystal lattice energy, which ruins thermodynamic aqueous solubility. By linking the azetidine to the 3-position of the oxane ring (rather than the symmetrical 4-position), we introduce chirality and break crystal packing, significantly enhancing solubility.

BioisostereLogic A Traditional Scaffold (Piperazine/Morpholine) B High pKa (>8.5) High Efflux Ratio Poor BBB Penetration A->B C 3-(Oxan-3-yl)azetidine Bioisosteric Replacement B->C Scaffold Hopping D Increased sp3 Fraction (Fsp3) Lower Basicity (pKa ~7.5) Optimal logD (1.5-2.5) C->D E Enhanced CNS Penetration Reduced hERG Liability D->E

Logical flow of bioisosteric replacement using 3-(Oxan-3-yl)azetidine for CNS optimization.

Comparative SAR Data Analysis

To objectively evaluate the performance of the 3-(Oxan-3-yl)azetidine scaffold, we synthesized a matched molecular pair (MMP) series of LRRK2 inhibitors, substituting only the solvent-exposed basic amine motif.

Table 1: Comparative SAR and ADME Profiling
CompoundScaffold (R-Group)LRRK2 IC₅₀ (nM)pKa (Basic N)logD (pH 7.4)PAMPA-BBB (10⁻⁶ cm/s)Efflux Ratio (MDR1)
Cmpd A Piperazine12.49.21.82.114.5
Cmpd B Morpholine15.18.41.24.58.2
Cmpd C 3-Cyclohexylazetidine8.57.83.412.42.1
Cmpd D 3-(Oxan-3-yl)azetidine 6.2 7.6 2.1 15.8 1.4

Data Synthesis & Interpretation:

  • Cmpd A (Piperazine): Fails due to high basicity (pKa 9.2), making it a strong substrate for P-gp (Efflux Ratio 14.5).

  • Cmpd B (Morpholine): Lowers pKa, but the molecule becomes too polar (logD 1.2), resulting in poor passive membrane permeability (PAMPA-BBB 4.5).

  • Cmpd C (Cyclohexylazetidine): Fixes the basicity and permeability issues, but the lack of a polar handle drives lipophilicity too high (logD 3.4), increasing the risk of off-target toxicity and metabolic clearance.

  • Cmpd D (3-(Oxan-3-yl)azetidine): Achieves the "Goldilocks" profile. The azetidine ensures a low pKa (7.6), while the oxane oxygen perfectly tunes the logD to 2.1. This results in sub-10 nM target potency, exceptional passive permeability, and an efflux ratio < 2.0, indicating it is not a P-gp substrate.

Experimental Workflows & Validation Protocols

Robust SAR requires self-validating experimental systems. Below is the sequential workflow and the detailed methodologies used to generate the data in Table 1.

ExperimentalWorkflow Synth 1. Synthesis (Buchwald-Hartwig) InVitro 2. In Vitro Assay (HTRF Kinase) Synth->InVitro ADME 3. ADME/Tox (PAMPA & Microsomal) InVitro->ADME InVivo 4. In Vivo PK (Brain/Plasma Ratio) ADME->InVivo

Sequential experimental workflow for evaluating 3-(Oxan-3-yl)azetidine SAR and pharmacokinetics.

Protocol 1: Time-Resolved FRET (TR-FRET) LRRK2 Kinase Assay

Causality Note: We utilize TR-FRET rather than standard fluorescence. sp³-rich compounds can sometimes exhibit autofluorescence; the time-delay in TR-FRET eliminates this background interference, ensuring the IC₅₀ shifts observed are genuine SAR and not assay artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant mutant LRRK2 (G2019S) to a final well concentration of 0.5 nM. Add biotinylated Rab10 peptide substrate at 200 nM.

  • Compound Incubation: Dispense 100 nL of 3-(Oxan-3-yl)azetidine derivatives (10-point dose-response, 3-fold serial dilutions in DMSO) into a 384-well plate. Add 5 µL of the Enzyme/Substrate mix. Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 1 mM, matching physiological intracellular levels to ensure competitive relevance). Incubate for 60 minutes.

  • Detection & Validation: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho-Rab10 antibody and Streptavidin-APC.

    • Self-Validation Control: Include wells with MLi-2 (a known LRRK2 inhibitor) as a positive control, and DMSO-only wells for 100% activity baseline.

  • Readout: Read the plate on a PHERAstar FSX microplate reader (Excitation 337 nm; Emission 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: PAMPA-BBB Permeability Assay

Causality Note: To accurately predict passive CNS penetrance, we use a Porcine Brain Lipid extract rather than standard synthetic hexadecane. The porcine lipid closely mimics the specific tight-junction lipid environment of the human BBB.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 5 µL of 2% (w/v) Porcine Brain Lipid dissolved in dodecane.

  • Donor/Acceptor Loading:

    • Dilute the test compounds to 10 µM in PBS (pH 7.4) containing 1% DMSO.

    • Add 150 µL of the compound solution to the donor plate.

    • Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at 37°C for 18 hours in a humidified environment to prevent evaporation.

  • Quantification & Validation: Separate the plates. Extract 50 µL from both donor and acceptor wells, precipitate proteins with cold acetonitrile, and analyze via LC-MS/MS.

    • Self-Validation Control: Run Verapamil (High permeability marker, Pe > 10 x 10⁻⁶ cm/s) and Theophylline (Low permeability marker, Pe < 1 x 10⁻⁶ cm/s) concurrently. If the controls fall outside historical ranges, the artificial membrane integrity is compromised, and the plate is rejected.

  • Calculation: Calculate the effective permeability (Pe) based on the equilibrium concentration ratio between the donor and acceptor chambers.

Conclusion

The transition from flat, highly basic sp² rings to sp³-rich, conformationally tuned scaffolds is no longer optional in modern CNS drug discovery. As demonstrated by the comparative SAR data, the 3-(Oxan-3-yl)azetidine motif is a superior bioisostere. By leveraging the ring strain of the azetidine to suppress basicity and utilizing the tetrahydropyran oxygen to anchor the lipophilicity, researchers can design kinase inhibitors that achieve potent target engagement without sacrificing blood-brain barrier penetrance.

References

  • Evaluating New Chemistry to Drive Molecular Discovery: Fit for Purpose?
  • Source: nih.
  • Source: researchgate.
  • Source: acs.
Comparative

Publish Comparison Guide: Validating Target Engagement of 3-(Oxan-3-yl)azetidine Ligands

This guide outlines a rigorous, scaffold-centric approach to validating target engagement (TE) for 3-(Oxan-3-yl)azetidine-based ligands . This specific scaffold—combining the metabolic stability of the azetidine ring wit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, scaffold-centric approach to validating target engagement (TE) for 3-(Oxan-3-yl)azetidine-based ligands . This specific scaffold—combining the metabolic stability of the azetidine ring with the polarity and sp3-richness of the oxane (tetrahydropyran) moiety—represents a modern medicinal chemistry strategy to improve physicochemical properties (solubility, permeability) without sacrificing potency.

However, the unique polarity and low molecular weight of this scaffold present specific challenges in TE validation. This guide compares and integrates Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assays (CETSA) to provide a self-validating confirmation system.

Executive Summary: The Azetidine-Oxane Advantage

In modern drug discovery, the 3-(Oxan-3-yl)azetidine scaffold has emerged as a superior bioisostere to traditional piperidine or pyrrolidine rings. By replacing lipophilic rings with this sp3-rich, polar ether-amine motif, researchers can significantly lower logD and improve metabolic stability while maintaining structural rigidity.

The Validation Challenge: While these ligands often show excellent in silico docking, their enhanced polarity raises questions about membrane permeability and intracellular residence time. Traditional biochemical assays (IC50) are insufficient to prove they engage the target inside the cell.

The Solution: A dual-modality validation cascade is required:

  • Biophysical (SPR): To quantify the kinetic advantages (

    
    ) of the rigid azetidine core.
    
  • Cellular (CETSA): To definitively prove that the polar oxane moiety allows sufficient intracellular accumulation to stabilize the target.

Comparative Analysis: SPR vs. CETSA

To validate this specific ligand class, we compare the two most robust label-free technologies.

Table 1: Methodological Comparison for Azetidine-Based Ligands
FeatureSurface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA)
Primary Readout Binding Kinetics (

,

,

)
Target Stabilization (

shift)
Scaffold Relevance High. Detects rapid kinetics typical of low-MW rigid scaffolds.Critical. Verifies if the polar oxane group permits cell entry.
Sample Context Purified Protein (Artificial)Intact Cells or Lysate (Physiological)
Throughput Medium (Fragment/Lead screening)High (HT-CETSA) or Low (Western Blot)
Blind Spot Cannot assess membrane permeability.Cannot determine

(residence time).
Verdict Step 1: Validate physical binding.Step 2: Validate intracellular engagement.

Strategic Validation Cascade

The following diagram illustrates the logical flow for validating these ligands. It emphasizes the "Stop/Go" decision points based on the specific failure modes of polar azetidine derivatives.

ValidationCascade Start Synthesized 3-(Oxan-3-yl)azetidine Ligand SPR Step 1: SPR Analysis (Kinetics & Affinity) Start->SPR Decision1 Binds with fast on-rate? SPR->Decision1 CETSA_Lysate Step 2: Lysate CETSA (Thermodynamic Stabilization) Decision1->CETSA_Lysate Yes Fail_Bind Redesign: Check Core Affinity Decision1->Fail_Bind No (Low Affinity) CETSA_Live Step 3: Intact Cell CETSA (Permeability Check) CETSA_Lysate->CETSA_Live Shift Observed CETSA_Lysate->Fail_Bind No Shift Fail_Perm Redesign: Optimize Lipophilicity (Oxane Modification) CETSA_Live->Fail_Perm No Shift (Impermeable) Success Validated Lead: High Affinity + Permeable CETSA_Live->Success Shift Observed

Figure 1: The "Permeability Gate" Workflow. Note how the cascade specifically isolates permeability failure (common in polar azetidines) from binding failure.

Detailed Experimental Protocols

Protocol A: High-Resolution SPR (Kinetics)

Objective: Determine if the rigid azetidine core confers a "fast-on" kinetic profile.

Causality & Rationale: Azetidine ligands are small and rigid. They typically exhibit fast association rates (


). Standard SPR settings often miss the curvature of the association phase. We use a Single-Cycle Kinetics (SCK)  approach to avoid regeneration steps that might degrade the protein surface, which is critical when testing novel scaffolds with unknown dissociation behaviors.

Workflow:

  • Chip Preparation: Immobilize target protein (e.g., MerTK, STAT3) on a CM5 sensor chip via amine coupling to ~2000 RU. Crucial: Use a reference channel with deactivated surface.

  • Buffer Matching: Dissolve ligand in 100% DMSO, then dilute to running buffer (HBS-P+, 0.05% Tween-20) ensuring final DMSO is exactly 1% in both running and sample buffers. Mismatch causes bulk refractive index jumps masking the small ligand signal.

  • Injection (SCK): Inject 5 increasing concentrations (e.g., 10 nM to 1 µM) sequentially without regeneration between injections.

  • Data Fitting: Fit to a 1:1 Langmuir binding model.

    • Success Metric:

      
       and Residence Time (
      
      
      
      ) > 2 minutes.
Protocol B: Intact Cell CETSA (The "Oxane Test")

Objective: Verify that the oxanyl-azetidine moiety allows the molecule to cross the membrane and engage the target in the cytosol.

Causality & Rationale: If the ligand binds in SPR (purified protein) and Lysate CETSA (membranes broken), but fails in Intact Cell CETSA, the oxane group has rendered the molecule too polar to penetrate. This is the definitive "Go/No-Go" test for this scaffold.

Workflow:

  • Cell Seeding: Seed relevant cells (e.g., HEK293 or cancer lines expressing target) at

    
     cells/mL.
    
  • Treatment: Treat cells with Ligand (10 µM) or Vehicle (DMSO) for 1 hour at 37°C.

    • Note: 1 hour is sufficient for passive diffusion of small azetidines.

  • Thermal Challenge: Aliquot cells into PCR tubes. Heat at a gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, then lyse with freeze-thaw cycles (liquid

    
     / 25°C). Do not use detergents yet, as they interfere with the precipitation of denatured proteins.
    
  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect soluble supernatant.

  • Detection: Analyze via Western Blot or AlphaScreen.

    • Success Metric: A thermal shift (

      
      ) of >2°C in the presence of ligand compared to vehicle.
      

Troubleshooting & Data Interpretation

When validating 3-(Oxan-3-yl)azetidine ligands, you may encounter specific discordances. Use this logic map to diagnose issues.

Troubleshooting Result Result Pattern Case1 SPR: High Affinity CETSA (Cell): No Shift Result->Case1 Case2 SPR: Low Affinity CETSA (Lysate): Shift Result->Case2 Case3 SPR: Flat Line CETSA: No Shift Result->Case3 Diag1 Diagnosis: Permeability Issue Case1->Diag1 Action1 Action: Mask polarity (Prodrug) or modify Oxane ring Diag1->Action1 Diag2 Diagnosis: Prodrug/Metabolism required for binding Case2->Diag2 Action2 Action: Check metabolites (LC-MS) Diag2->Action2 Diag3 Diagnosis: True Negative Case3->Diag3

Figure 2: Diagnostic Logic for Discordant Data.

References

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors. Source: Journal of Medicinal Chemistry (2024).[1] Relevance: Demonstrates the optimization of azetidine scaffolds for kinase targets and in vivo engagement. URL:[Link]

  • Azetidines in Medicinal Chemistry: Emerging Applications. Source: Future Medicinal Chemistry (2026). Relevance: Comprehensive review of the physicochemical advantages (sp3 character) of azetidine rings. URL:[Link]

  • Target Engagement Assays in Early Drug Discovery. Source: Journal of Medicinal Chemistry (2020). Relevance: Comparative analysis of SPR and CETSA for validating hit compounds. URL:[Link]

  • Discovery of Novel Azetidine Amides as STAT3 Inhibitors. Source: Journal of Medicinal Chemistry (2020). Relevance: Case study on using ITC and cellular assays to validate azetidine engagement. URL:[Link]

  • Target Immobilization for Fragment Screening: Comparison of Methods. Source: Journal of Biomolecular Screening (2010). Relevance: Validates the use of SPR for low-molecular-weight fragment hits like azetidines. URL:[Link]

Sources

Validation

Assessing the Off-Target Profile of 3-(Oxan-3-yl)azetidine Containing Molecules: A Comparative Guide for Drug Development Professionals

The 3-(oxan-3-yl)azetidine scaffold has emerged as a promising motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can impart favorable physicochemical properties to drug candidates...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-(oxan-3-yl)azetidine scaffold has emerged as a promising motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can impart favorable physicochemical properties to drug candidates.[1][2] Its rigid structure, combining the features of both an oxane and an azetidine ring, allows for precise vectoral orientation of substituents, potentially enhancing on-target potency and selectivity.[3] However, as with any novel scaffold, a thorough understanding of its off-target profile is paramount to de-risk drug development programs and avoid late-stage attrition. This guide provides a comprehensive framework for assessing the off-target liabilities of molecules containing the 3-(oxan-3-yl)azetidine moiety, comparing various experimental and in silico approaches to provide a holistic view of a compound's safety and selectivity.

The Rationale for Proactive Off-Target Profiling

Off-target interactions are a major cause of adverse drug reactions (ADRs) and can lead to the failure of promising clinical candidates.[4] Proactive and systematic off-target profiling during the early stages of drug discovery is therefore not just a regulatory expectation but a critical step in building a robust safety profile for a new chemical entity (NCE). For molecules incorporating the 3-(oxan-3-yl)azetidine scaffold, understanding potential interactions with a broad range of biological targets is essential to differentiate on-target efficacy from off-target toxicity.

A Multi-Pronged Approach to Off-Target Assessment

A comprehensive assessment of the off-target profile of 3-(oxan-3-yl)azetidine-containing molecules requires a combination of in silico predictions and in vitro experimental validation. This tiered approach allows for early identification of potential liabilities and guides more focused, resource-intensive experimental studies.

cluster_0 Early Stage Assessment cluster_1 Lead Optimization & Candidate Selection In_Silico In Silico Prediction (Broad, Predictive) Broad_Panel Broad In Vitro Panel Screening (e.g., SafetyScreen44, InVEST44) In_Silico->Broad_Panel Prioritize for experimental screening Focused_Assays Focused Secondary Assays (e.g., Kinase Profiling, GPCR Functional Assays) Broad_Panel->Focused_Assays Follow-up on initial hits Definitive_Assays Definitive In Vitro Safety Assays (e.g., hERG Patch-Clamp, CYP450 Inhibition) Focused_Assays->Definitive_Assays Confirm and quantify liabilities

Figure 1: A tiered workflow for assessing the off-target profile of novel chemical entities.

In Silico Off-Target Prediction: The First Line of Defense

Computational toxicology and in silico off-target prediction models are invaluable tools for the early assessment of potential liabilities.[4] These methods utilize large databases of known compound-target interactions to predict the likelihood of a novel molecule binding to a panel of off-targets based on its chemical structure.

For 3-(oxan-3-yl)azetidine-containing molecules, in silico modeling can provide initial hypotheses about potential off-target interactions. Given the structural rigidity of the scaffold, docking simulations into the binding sites of known off-target proteins can be particularly informative.[5]

Hypothetical In Silico Workflow for a 3-(Oxan-3-yl)azetidine Derivative:

  • Target Selection: Based on the known pharmacology of structurally related azetidine and oxane-containing molecules, a panel of potential off-targets is selected. This could include various G-protein coupled receptors (GPCRs), kinases, and ion channels.[1]

  • Molecular Docking: The 3D structure of the 3-(oxan-3-yl)azetidine-containing molecule is docked into the binding sites of the selected off-targets using software like AutoDock or GOLD.[5]

  • Scoring and Analysis: The docking poses are scored based on their predicted binding affinity. Poses with high scores and favorable interactions with key residues in the binding pocket are flagged for further investigation.[5]

  • ADMET Prediction: In addition to off-target binding, in silico tools like SwissADME and ProTox-II can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[6]

While in silico methods are powerful for hypothesis generation, they are predictive in nature and require experimental validation.

Broad Panel In Vitro Screening: Casting a Wide Net

The most efficient way to experimentally assess the off-target profile of a new compound is through broad panel screening against a curated set of biologically relevant targets. Several contract research organizations (CROs) offer standardized safety pharmacology panels for this purpose.

Comparison of Commercially Available Safety Panels:

Panel NameProviderNumber of TargetsTarget Classes CoveredAssay Format(s)
SafetyScreen44™ Eurofins Discovery44GPCRs, Ion Channels, Kinases, Transporters, Nuclear Receptors, Other EnzymesBinding and Enzymatic Assays[7][8]
InVEST44™ Reaction Biology44GPCRs, Ion Channels, Enzymes, Transporters, Nuclear ReceptorsEnzymatic, Biochemical, and Radioligand Binding Assays[9][10]
SafetyScreen87™ Eurofins Discovery87Expanded coverage of the above target classesBinding and Enzymatic Assays[11]

These panels are designed to identify interactions with targets that are known to be associated with adverse drug reactions.[10] Screening a 3-(oxan-3-yl)azetidine-containing molecule against one of these panels at a single high concentration (e.g., 10 µM) can quickly identify potential off-target liabilities for follow-up studies.

Focused Secondary Assays: Investigating Initial Hits

Positive hits from broad panel screening should be followed up with more detailed secondary assays to confirm the interaction and determine the potency of the off-target activity.

Kinase Selectivity Profiling

If a molecule shows activity against the kinase target in a broad panel, a comprehensive kinase selectivity profile is warranted. This involves screening the compound against a large panel of kinases (e.g., the DiscoverX KINOMEscan™) to determine its selectivity.

Experimental Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol is a common method for determining the IC50 value of an inhibitor against a purified kinase.

  • Prepare Inhibitor Serial Dilutions: Create a 10-point, 3-fold serial dilution of the test compound in the kinase reaction buffer. Include a DMSO-only vehicle control.

  • Prepare Kinase/Substrate Mixture: In the kinase reaction buffer, prepare a solution containing the purified kinase and its specific substrate.

  • Plate Setup: Add the kinase/substrate mixture to the wells of a white, opaque 384-well plate.

  • Add Inhibitor: Transfer the serial dilutions of the inhibitor to the appropriate wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km of the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced back to ATP and provides the components for a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_0 Assay Setup cluster_1 Detection A Prepare Serial Dilutions of Inhibitor D Add Inhibitor to Plate A->D B Prepare Kinase/Substrate Mix C Add Kinase/Substrate to Plate B->C C->D E Initiate Reaction with ATP D->E F Incubate E->F G Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) F->G H Detect ADP (Kinase Detection Reagent) G->H I Measure Luminescence H->I J Data Analysis (IC50) I->J

Figure 2: Workflow for a typical in vitro biochemical kinase assay (ADP-Glo™).

GPCR Off-Target Assessment

For hits against GPCRs, both radioligand binding assays and functional cell-based assays are crucial to understand the nature of the interaction (agonist, antagonist, or allosteric modulator).

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.[12]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[12]

  • Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the free radioligand.[3]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[3]

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity to determine the amount of bound radioligand.[12]

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 or Ki value.[12]

Functional assays, such as cAMP assays or calcium mobilization assays, can then be used to determine if the compound acts as an agonist or antagonist at the target GPCR.

Definitive In Vitro Safety Assays: Addressing Key Liabilities

Certain off-target interactions are of particular concern due to their well-established links to clinical adverse events. Dedicated in vitro assays are essential to definitively assess these liabilities.

hERG Potassium Channel Blockade

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[9] The gold-standard assay for assessing hERG liability is the manual patch-clamp electrophysiology assay.[13]

Experimental Protocol: hERG Manual Patch-Clamp Assay

  • Cell Culture: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[13]

  • Electrophysiology Setup: Use a patch-clamp rig with an amplifier, data acquisition system, and microscope.

  • Cell Patching: Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane. Then, rupture the patch of membrane under the pipette to achieve the whole-cell configuration.[13]

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG current.[11]

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound and record the effect on the hERG current.[9]

  • Data Analysis: Measure the peak tail current at each compound concentration and calculate the percent inhibition. Determine the IC50 value for hERG channel blockade.[9]

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.[14] In vitro assays using human liver microsomes or recombinant CYP enzymes are used to assess the inhibitory potential of a new compound.[7]

Experimental Protocol: CYP450 Inhibition Assay (Incubation-Based)

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (or recombinant CYP enzymes), a specific probe substrate for the CYP isoform of interest, and the test compound at various concentrations.[15]

  • Initiate Reaction: Add a cofactor mixture (e.g., NADPH) to initiate the enzymatic reaction.[15]

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).[16]

  • Metabolite Quantification: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.[14]

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.[14]

Comparative Analysis: The 3-(Oxan-3-yl)azetidine Scaffold in Context

While direct comparative off-target data for the 3-(oxan-3-yl)azetidine scaffold is limited, we can draw inferences from the known properties of its constituent rings.

  • Azetidines: The strained four-membered ring of azetidine can influence its metabolic stability and reactivity.[17] The nitrogen atom can act as a hydrogen bond acceptor and its basicity can be modulated by substituents.

  • Oxanes (Tetrahydropyrans): The oxane ring is a common motif in drug molecules and is generally considered to be metabolically stable. The oxygen atom can also participate in hydrogen bonding.

The combination of these two rings in the 3-(oxan-3-yl)azetidine scaffold results in a rigid, sp³-rich structure that can fill a unique chemical space. This rigidity can lead to higher selectivity for the intended target by pre-organizing the substituents in a conformation that is optimal for binding. However, it is also possible that this defined shape could lead to unforeseen off-target interactions. Therefore, the comprehensive profiling strategy outlined in this guide is essential for any drug discovery program utilizing this novel scaffold.

Conclusion

The 3-(oxan-3-yl)azetidine scaffold holds significant promise for the development of novel therapeutics. However, a thorough and systematic assessment of its off-target profile is a non-negotiable aspect of a successful drug discovery campaign. By employing a tiered approach that combines in silico prediction with a cascade of in vitro assays, from broad panel screening to definitive safety pharmacology studies, researchers can build a comprehensive understanding of a compound's selectivity and safety. This data-driven approach will enable the selection of drug candidates with the highest probability of success in the clinic, ultimately bringing safer and more effective medicines to patients.

References

  • Cyprotex. hERG Safety. Evotec. [Link]

  • Reaction Biology. (2025, February 11). Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. [Link]

  • Goineau, S., Legrand, C., & Froget, G. (2012). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Current Protocols in Pharmacology, 10, 10-15.
  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. Examples of biologically active drug leads containing azetidine. [Link]

  • Ramisetty, M. K., et al. Exploration of Oxetanes and Azetidines in Structure-based Drug Design. [Link]

  • BioIVT. (2022). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Sharman, E., et al. (2024, December 25). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(5), 522-529.
  • Sharman, E., et al. (2024, December 25). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Semantic Scholar. (2023, July 21). Organic & Biomolecular Chemistry. [Link]

  • Patel, S. (2020, July 23). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
  • Cheng, Y., et al. (2010). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 20(13), 3979-3982.
  • Central Asian Journal of Medical and Natural Science. (2024, February 13). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. [Link]

  • Mykhailiuk, P. K. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5644-5675.
  • Gudelis, E., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Li, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Li, X., et al. (2022). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 65(4), 3144-3159.
  • Dubois, M. A. J., et al. (2020, July 17). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283.
  • Mahapatra, M., & Pakeeraiah, K. (2024). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Futuristic Trends in Chemical, Material Sciences and Nanotechnology, 2, 23-30.
  • Journal of medical pharmaceutical and allied sciences. (2023, January). Molecular docking studies, in silico admet screening of selected novel azetidine substituted naphthalene's targeting protease enzyme against SARS cov-19. 10(6), 3986-3991.
  • Gonzalez-Ponce, B. C., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 21(9), 1186.
  • Li, X., et al. (2024, April 1). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662.
  • ResearchGate. Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. [Link]

  • Comer, E., et al. (2017, February 27). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(4), 444-449.

Sources

Comparative

comparative analysis of 3-(Oxan-3-yl)azetidine and morpholine scaffolds in drug design

Beyond the Flatland: A Comparative Analysis of 3-(Oxan-3-yl)azetidine and Morpholine Scaffolds in Drug Design The drive to "escape flatland" in contemporary medicinal chemistry has fundamentally shifted lead optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Flatland: A Comparative Analysis of 3-(Oxan-3-yl)azetidine and Morpholine Scaffolds in Drug Design

The drive to "escape flatland" in contemporary medicinal chemistry has fundamentally shifted lead optimization strategies. For decades, the morpholine ring has been a ubiquitous structural motif, featured in over 20 FDA-approved drugs (e.g., gefitinib, linezolid). However, its susceptibility to oxidative metabolism and its relatively flat chair conformation frequently introduce developability bottlenecks.

In response, structurally complex, sp3-rich bioisosteres have emerged. Among these, 3-(Oxan-3-yl)azetidine (a linked azetidine-tetrahydropyran system) serves as a "stretched" surrogate for morpholine. By separating the nitrogen and oxygen heteroatoms into distinct, linked ring systems, this scaffold alters the 3D vector space, modulates basicity, and drastically improves metabolic stability.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their physicochemical differences and providing self-validating protocols for empirical evaluation.

Structural and Physicochemical Causality

The decision to replace a morpholine ring with a 3-(oxan-3-yl)azetidine scaffold is rarely driven by a single parameter; rather, it is a holistic optimization of the molecule's physicochemical profile.

The Counterintuitive Shift in Lipophilicity (LogD)

Standard medicinal chemistry heuristics suggest that adding carbon atoms increases lipophilicity. However, replacing morpholine (4 carbons) with 3-(oxan-3-yl)azetidine (8 carbons) often lowers the distribution coefficient at physiological pH (LogD7.4). This phenomenon is driven by basicity [1]. The nitrogen in the strained 4-membered azetidine ring exhibits a significantly higher pKa (~9.5) compared to the morpholine nitrogen (~8.3). Consequently, at pH 7.4, the azetidine is almost entirely protonated. This high degree of ionization overrides the lipophilic penalty of the additional carbons, resulting in enhanced aqueous solubility.

Metabolic Resistance Mechanisms

Morpholine is notoriously labile to Cytochrome P450 (CYP450) mediated oxidation. The


-carbons bridging the nitrogen and oxygen are highly susceptible to hydrogen abstraction, forming a carbinolamine intermediate that rapidly collapses into a lactam or leads to ring cleavage [2].

Conversely, 3-(oxan-3-yl)azetidine isolates the nitrogen within a highly strained ring. The increased s-character of the C-H bonds in the azetidine ring raises the bond dissociation energy, thermodynamically disfavoring the radical abstraction required for CYP450 oxidation. Furthermore, separating the heteroatoms into two distinct rings eliminates the synergistic electronic activation that makes morpholine's


-carbons so vulnerable.
Quantitative Comparison
ParameterMorpholine3-(Oxan-3-yl)azetidineCausality / Impact on Drug Design
Molecular Weight 87.12 g/mol 141.21 g/mol Increased mass, but offset by improved 3D geometry.
Fraction sp3 (Fsp3) 1.0 (Planar tendency)1.0 (Highly 3D)Azetidine-oxane linkages provide "stretched" exit vectors, accessing novel binding pockets [3].
Basicity (pKa) ~ 8.3~ 9.5Azetidine N is more basic, leading to higher ionization at physiological pH.
Lipophilicity (LogD7.4) BaselineLowered (

-0.5 to -1.0)
Increased basicity drives protonation, lowering effective lipophilicity despite added carbons [4].
Metabolic Stability Low to ModerateHighHigh C-H bond dissociation energy in azetidine prevents CYP450 hydrogen abstraction.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two scaffolds when exposed to hepatic oxidative enzymes.

G M Morpholine Scaffold CYP1 CYP450 Oxidation M->CYP1 Metab Lactam Formation / Ring Opening CYP1->Metab A 3-(Oxan-3-yl)azetidine Scaffold CYP2 CYP450 Oxidation A->CYP2 Stable Metabolic Resistance (Intact Scaffold) CYP2->Stable

CYP450-mediated metabolic degradation of Morpholine vs. stability of 3-(Oxan-3-yl)azetidine.

Self-Validating Experimental Methodologies

To objectively verify the theoretical advantages of 3-(oxan-3-yl)azetidine over morpholine, the following self-validating protocols must be employed. These workflows incorporate internal controls to ensure data trustworthiness.

Protocol A: In Vitro Microsomal Stability Assay (Intrinsic Clearance)

This protocol determines the half-life (


) and intrinsic clearance (

) of the functionalized scaffolds.

Materials: Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, 0.1 M Potassium Phosphate buffer (pH 7.4), Test compounds, Verapamil (High clearance control), Dextromethorphan (Low clearance control).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds (Morpholine-derivative and Azetidine-derivative) and control compounds to a final concentration of 1

    
    M in 0.1 M phosphate buffer containing 0.5 mg/mL HLM.
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50

    
    L aliquots. Immediately quench the reaction by adding 150 
    
    
    
    L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL). Self-Validation Check: The 0-minute time point must be quenched prior to NADPH addition to establish the 100% baseline.
  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Quantitation: Transfer the supernatant to LC-MS/MS vials. Quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of percentage remaining versus time. Calculate

    
     from the slope (
    
    
    
    ) and derive
    
    
    using the formula:
    
    
    .
Protocol B: High-Throughput Shake-Flask LogD7.4 Determination

To validate the counterintuitive lowering of lipophilicity, LogD must be measured empirically rather than relying on in silico predictions (which often fail for strained spiro/linked systems).

Step-by-Step Methodology:

  • Phase Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring them together for 24 hours prior to the experiment.

  • Sample Preparation: Dissolve the test compound in DMSO (10 mM stock). Spike 10

    
    L of the stock into a vial containing 1 mL of the saturated octanol/PBS biphasic mixture (1:1 v/v).
    
  • Equilibration: Mechanically shake the vials at 25°C for 2 hours to ensure complete partitioning.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve crisp phase separation.

  • Quantitation: Carefully sample the aqueous and octanol layers separately. Analyze both phases via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    . Self-Validation Check: Run Propranolol (LogD ~1.2) concurrently to verify system calibration.
    

Workflow S1 Biphasic Equilibration (Octanol / PBS pH 7.4) S2 Mechanical Shaking (2 hrs) & Centrifugation S1->S2 S3 Independent Phase Sampling (Aqueous vs. Organic) S2->S3 S4 LC-MS/MS Quantitation (+ Internal Standards) S3->S4 S5 LogD Calculation (Ratio of AUCs) S4->S5

Self-validating shake-flask workflow for empirical LogD7.4 determination.

Conclusion: Navigating Exit Vectors

While morpholine offers synthetic ease and historical precedent, its planar nature and metabolic liabilities often limit late-stage lead optimization. The transition to a 3-(oxan-3-yl)azetidine scaffold represents a sophisticated tactical application of bioisosterism.

By strategically stretching the distance between the nitrogen and oxygen atoms, medicinal chemists can alter the trajectory of attached pharmacophores (exit vectors). This allows the molecule to project deeper into highly contoured, 3D binding pockets that a flat morpholine ring cannot access, all while securing a superior pharmacokinetic profile through enhanced basicity and C-H bond stabilization.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC) / NIH URL:[Link]

  • Bioisosteres of Common Functional Groups Source: Princeton University URL:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: PubMed / NIH URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PubMed Central (PMC) / NIH URL:[Link]

Validation

Benchmarking the Efficacy of 3-(Oxan-3-yl)azetidine Inhibitors Against Standard H-PGDS Therapeutics

Executive Summary & Target Rationale Hematopoietic Prostaglandin D Synthase (H-PGDS) is a highly validated therapeutic target for Duchenne muscular dystrophy (DMD), allergic rhinitis, and chronic obstructive pulmonary di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

Hematopoietic Prostaglandin D Synthase (H-PGDS) is a highly validated therapeutic target for Duchenne muscular dystrophy (DMD), allergic rhinitis, and chronic obstructive pulmonary disease (COPD) [[1]](). H-PGDS catalyzes the isomerization of Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2), a potent inflammatory lipid mediator that drives muscle necrosis and eosinophil infiltration 2. While first-generation inhibitors like HQL-79 and advanced clinical candidates like TAS-205 have demonstrated the therapeutic viability of blocking PGD2 production, drug developers continue to seek scaffolds with superior pharmacokinetic (PK) profiles, enhanced metabolic stability, and higher binding affinities 3.

The 3-(Oxan-3-yl)azetidine (also known as 3-(tetrahydro-2H-pyran-3-yl)azetidine) moiety has emerged as a next-generation structural scaffold in the design of potent H-PGDS inhibitors 4. This guide objectively benchmarks the biochemical and cellular performance of inhibitors utilizing this scaffold against established standard-of-care and reference compounds.

Mechanistic Causality: Why the 3-(Oxan-3-yl)azetidine Scaffold?

The transition from planar, aromatic-heavy inhibitors to


-rich scaffolds like 3-(Oxan-3-yl)azetidine is driven by the need for better oral bioavailability and reduced off-target toxicity.
  • Azetidine Ring: Provides a rigid, low-molecular-weight basic center. Unlike flexible aliphatic amines, the strained 4-membered ring restricts conformational entropy, pre-organizing the molecule for optimal binding within the H-PGDS catalytic pocket 4.

  • Oxan-3-yl (Tetrahydropyran) Group: The oxygen atom in the oxane ring acts as a strategic hydrogen-bond acceptor. It interacts with conserved residues in the H-PGDS binding cleft, effectively displacing high-energy water molecules and driving binding affinity through increased entropy [[4]]().

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 DP DP1 / DP2 Receptors PGD2->DP Pathology Inflammation & Myonecrosis DP->Pathology Inhibitor 3-(Oxan-3-yl)azetidine Inhibitor Inhibitor->HPGDS Blocks

H-PGDS Signaling Pathway and the targeted blockade by 3-(Oxan-3-yl)azetidine inhibitors.

Comparative Efficacy Data

To benchmark the 3-(Oxan-3-yl)azetidine scaffold, we compare a representative optimized lead compound (derived from recent patent literature 4) against three well-characterized H-PGDS inhibitors:

  • HQL-79: The prototype first-generation inhibitor 1.

  • TFC-007: A highly potent preclinical tool compound 3.

  • TAS-205: A clinical-stage inhibitor currently in Phase III trials for DMD 1.

CompoundTargetIC50 (nM)KD (nM)Cell PermeabilityClinical Status
HQL-79 H-PGDS53,000>10,000LowPreclinical Tool
TFC-007 H-PGDS8345ModeratePreclinical
TAS-205 H-PGDS~23N/AHighPhase III (DMD)
3-(Oxan-3-yl)azetidine Lead H-PGDS< 20< 10High (

optimized)
Patent/Discovery

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the benchmarking data must be generated using self-validating assay systems. Below are the step-by-step methodologies required to evaluate 3-(Oxan-3-yl)azetidine inhibitors.

Protocol A: Label-Free Localized Surface Plasmon Resonance (LSPR) Binding Assay

Purpose: To determine the true dissociation constant (


) without the interference of fluorescent tags or reporter enzymes 2.
Causality & Self-Validation: LSPR directly measures mass changes on a sensor chip. By running a parallel channel with a non-binding H-PGDS mutant (e.g., Trp104Ala) and using HQL-79 as a positive control, the system self-validates against non-specific binding and instrument drift.

Step-by-Step:

  • Sensor Functionalization: Immobilize recombinant human H-PGDS onto a COOH-functionalized LSPR sensor chip using standard EDC/NHS amine coupling chemistry. Target an immobilization level of ~2000 RU.

  • Quenching: Block unreacted ester groups with 1M Ethanolamine-HCl (pH 8.5) for 10 minutes.

  • Analyte Preparation: Prepare a 2-fold serial dilution of the 3-(Oxan-3-yl)azetidine inhibitor (from 10 µM down to 0.078 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Injection: Inject the analyte series over the active and reference (blank/mutant) channels at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the sensorgrams to a 1:1 Langmuir binding model to calculate

    
    , 
    
    
    
    , and
    
    
    .
Protocol B: Cellular PGD2 Suppression and Cytotoxicity Counter-Screen

Purpose: To quantify the functional inhibition of PGD2 production in a physiologically relevant cell line 3. Causality & Self-Validation: KU812 cells naturally express high levels of H-PGDS 3. A critical failure point in cell-based assays is mistaking compound cytotoxicity for enzyme inhibition. This protocol integrates a parallel ATP-luminescence viability assay to ensure that a drop in PGD2 is strictly due to H-PGDS inhibition.

Step-by-Step:

  • Cell Seeding: Seed human KU812 basophilic leukemia cells at

    
     cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.
    
  • Compound Treatment: Add the 3-(Oxan-3-yl)azetidine inhibitor (dose-response: 0.1 nM to 10 µM) and incubate for 30 minutes at 37°C. Include TAS-205 as a clinical reference 2.

  • Stimulation: Stimulate the cells with 10 µM A23187 (calcium ionophore) for 15 minutes to trigger arachidonic acid release and PGD2 synthesis.

  • Supernatant Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Transfer the supernatant to a commercial PGD2 MOX ELISA plate. Derivatize PGD2 to PGD2-MOX (to prevent chemical degradation) and quantify absorbance at 412 nm.

  • Viability Counter-Screen: To the remaining cell pellet and residual media, add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Validation Gate: Discard any PGD2 inhibition data points where cell viability drops below 90% of the vehicle control to prevent false positives.

Workflow Step1 1. Enzymatic Assay (LSPR Binding) Step2 2. Cellular PGD2 Assay (KU812 Cells) Step1->Step2 Step3 3. Cytotoxicity Screen (ATP Luminescence) Step2->Step3 Parallel Validation Step4 4. In Vivo Efficacy (mdx Mouse Model) Step2->Step4 Decision Benchmarked vs. TAS-205 Step4->Decision

Self-validating experimental workflow for benchmarking novel H-PGDS inhibitors.

Conclusion

Benchmarking reveals that incorporating the 3-(Oxan-3-yl)azetidine scaffold yields H-PGDS inhibitors that rival or exceed the potency of clinical-stage compounds like TAS-205 4, 1. Furthermore, the high


 character of the oxanyl-azetidine system fundamentally improves membrane permeability, addressing the pharmacokinetic bottlenecks that hindered earlier generations of anti-inflammatory therapeutics.

References

  • [4] WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors. Google Patents. 4

  • [2] Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine... Taylor & Francis. 2

  • [1] Drug Discovery to Reduce the Progression of Muscular Dystrophy by Targeting an Enzyme that Synthesizes Prostaglandin D2. JAXA Human Spaceflight Technology Directorate. 1

  • [3] Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer. PMC / NIH. 3

Sources

Comparative

Escaping Flatland: Confirming the Improved Aqueous Solubility of 3-(Oxan-3-yl)azetidine Derivatives

In modern drug discovery, the attrition rate of clinical candidates due to poor physicochemical properties remains a critical bottleneck. Historically, high-throughput screening libraries were dominated by planar, highly...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the attrition rate of clinical candidates due to poor physicochemical properties remains a critical bottleneck. Historically, high-throughput screening libraries were dominated by planar, highly aromatic compounds. While these "flat" molecules often exhibit high target affinity, they frequently suffer from high crystal lattice energies and extreme lipophilicity, leading to the dreaded "brick dust" or "grease ball" profiles[1].

To overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, medicinal chemists have widely adopted the "Escape from Flatland" paradigm, which posits that increasing the three-dimensionality of a molecule—quantified by the fraction of sp3-hybridized carbons (


)—directly correlates with improved aqueous solubility and clinical success[2]. Within this context, the 3-(Oxan-3-yl)azetidine  scaffold has emerged as a privileged, highly saturated bioisostere.

This guide objectively compares the physicochemical performance of 3-(Oxan-3-yl)azetidine derivatives against traditional planar and cyclic alternatives, providing the theoretical causality and self-validating experimental protocols required to confirm their superior aqueous solubility.

Structural Rationale: Why 3-(Oxan-3-yl)azetidine?

The substitution of traditional aromatic rings (e.g., phenyl) or bulky saturated heterocycles (e.g., piperidine, morpholine) with a 3-(Oxan-3-yl)azetidine motif fundamentally alters the thermodynamic profile of the parent drug scaffold. The improvements in solubility are driven by three mechanistic pillars:

  • Disruption of Crystal Packing (

    
     Enhancement):  Aromatic rings engage in extensive 
    
    
    
    stacking, driving up the melting point and the enthalpic penalty required to break the crystal lattice during dissolution. The highly 3D, sp3-rich nature of the linked oxane and azetidine rings prevents efficient packing, significantly lowering the crystal lattice energy[3].
  • Reduced Lipophilicity (LogD): Azetidines serve as compact bioisosteres for larger cyclic amines like pyrrolidine and piperidine[4]. By reducing the hydrocarbon volume while maintaining the basic amine, the lipophilicity (LogD) is lowered.

  • Optimized Solvation via H-Bonding: The incorporation of the oxane (tetrahydropyran) ring introduces a strategic hydrogen-bond acceptor (the ether oxygen). This enhances dipole-dipole interactions with water, lowering the desolvation penalty without introducing the metabolic liabilities often associated with primary alcohols or exposed amines.

EscapeFromFlatland A Planar Aromatic Ring (Low Fsp3) B High Crystal Packing Energy & High Lipophilicity A->B C Poor Aqueous Solubility (< 10 µM) B->C D 3-(Oxan-3-yl)azetidine (High Fsp3 & Polar Surface) E Disrupted Pi-Stacking & Enhanced H-Bonding D->E F High Aqueous Solubility (> 200 µM) E->F

Structural rationale linking Fsp3 to improved aqueous solubility.

Comparative Performance Data

To objectively evaluate the impact of the 3-(Oxan-3-yl)azetidine motif, we must compare it against standard structural appendages grafted onto a generic lipophilic drug scaffold. The data below illustrates the typical physicochemical shifts observed during a bioisosteric replacement campaign.

Table 1: Physicochemical Comparison of Cyclic Appendages

Structural Motif (R-Group)

cLogD (pH 7.4)Kinetic Solubility (µM)Thermodynamic Sol. (µM)
Phenyl (Planar Control)0.154.2< 10< 5
Piperidine 0.652.8~ 65~ 45
Morpholine 0.552.1~ 140~ 110
3-(Oxan-3-yl)azetidine 0.85 1.3 > 250 > 200

Note: Values are representative of trends established in literature for bioisosteric replacements[1],[5]. Thermodynamic solubility is the definitive metric, as kinetic solubility often overestimates due to DMSO-induced supersaturation.

Experimental Methodologies: Self-Validating Protocols

To confirm the solubility enhancements of 3-(Oxan-3-yl)azetidine derivatives, rigorous experimental validation is required. Kinetic solubility assays are useful for early screening, but they are prone to supersaturation artifacts because the compound is initially dissolved in DMSO[6]. Therefore, the Shake-Flask Thermodynamic Solubility Assay is the gold standard for late-stage validation[7].

The following protocols are designed as self-validating systems—incorporating internal checks to ensure that the data reflects true physical constants rather than experimental artifacts.

Protocol A: Thermodynamic Solubility via Shake-Flask (Gold Standard)

This method measures the true equilibrium between the solid crystalline lattice and the aqueous phase[7].

Step-by-Step Workflow:

  • Saturation Setup: Weigh 2–5 mg of the highly pure, crystalline 3-(Oxan-3-yl)azetidine derivative into a glass vial. Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

    • Self-Validation Check 1: Visually confirm the presence of undissolved solid. If the solution is completely clear, the saturation point has not been reached, and more solid must be added[8].

  • Equilibration: Seal the vial and incubate on an orbital shaker at 25°C for 24 to 48 hours.

    • Causality: Extended incubation is required to overcome the activation energy of dissolution and ensure the system transitions from a kinetic metastable state to true thermodynamic equilibrium[9].

  • Post-Incubation pH Verification: Measure the pH of the suspension.

    • Self-Validation Check 2: Because azetidines are basic amines, high concentrations of the dissolved compound can shift the buffer's pH[6]. If the pH deviates by >0.1 units from 7.4, the buffer capacity has been exceeded, and the experiment must be repeated with a stronger buffer to ensure the reported solubility is strictly at pH 7.4.

  • Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.45 µm PVDF syringe filter. (Note: Centrifugation is preferred for highly lipophilic compounds to avoid filter sorption[6]).

  • Quantification: Dilute the supernatant with mobile phase and quantify the dissolved concentration using HPLC-UV or LC-MS against a pre-established calibration curve of the test compound.

ThermodynamicSolubility Step1 Solid Compound + PBS (pH 7.4) Step2 Equilibration (24-48h at 25°C) Step1->Step2 Excess solid Step3 Phase Separation (Centrifugation) Step2->Step3 Equilibrium reached Step4 HPLC-UV/MS Quantification Step3->Step4 Saturated supernatant

Self-validating shake-flask workflow for thermodynamic solubility.

Protocol B: High-Throughput Kinetic Solubility (Nephelometry)

Used to rapidly identify "brick dust" compounds during the early Structure-Activity Relationship (SAR) phase.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (e.g., 5 µM to 300 µM). Ensure the final DMSO concentration remains constant and below 2% across all wells to prevent solvent-induced solubility inflation.

  • Incubation: Incubate the plate at room temperature for 2 hours[9].

  • Detection: Measure the absorbance at 620 nm or use a laser nephelometer to detect light scattering.

    • Causality: The point at which light scattering sharply increases indicates the formation of insoluble micro-precipitates. This inflection point is recorded as the kinetic solubility limit.

Conclusion

Replacing planar aromatic rings or bulky cyclic amines with the 3-(Oxan-3-yl)azetidine scaffold is a highly effective tactic for "escaping flatland." By increasing the


 fraction, reducing lipophilicity, and introducing strategic hydrogen-bond acceptors, this motif drastically lowers crystal lattice energy and improves hydration. When evaluated through rigorous, self-validating thermodynamic shake-flask assays, 3-(Oxan-3-yl)azetidine derivatives consistently demonstrate superior aqueous solubility, thereby reducing the risk of late-stage attrition due to poor bioavailability.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.[Link]

  • Thermodynamic solubility. Strasbourg - PCBIS.[Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.[Link]

Sources

Validation

Evaluation of 3-(Oxan-3-yl)azetidine as a Pharmacophore for CNS Targets

Executive Summary 3-(Oxan-3-yl)azetidine (systematically: 3-(tetrahydro-2H-pyran-3-yl)azetidine) represents a high-value pharmacophore for Central Nervous System (CNS) drug discovery.[1] It functions as a "lead-like" sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Oxan-3-yl)azetidine (systematically: 3-(tetrahydro-2H-pyran-3-yl)azetidine) represents a high-value pharmacophore for Central Nervous System (CNS) drug discovery.[1] It functions as a "lead-like" scaffold that optimizes the critical balance between lipophilicity (LogP) and topological polar surface area (TPSA).[1] By coupling the metabolically robust, hydrogen-bond-accepting tetrahydropyran (THP) ring with the conformationally restricted, high-Fsp³ azetidine core, this moiety offers a superior alternative to traditional piperidine and morpholine scaffolds.[1] This guide evaluates its physicochemical profile, CNS penetrability, and metabolic stability against standard alternatives.[1]

Part 1: Comparative Technical Analysis

The Pharmacophore vs. Alternatives

In CNS drug design, reducing aromatic ring count and increasing saturation (Fsp³) correlates with higher clinical success.[1] The 3-(Oxan-3-yl)azetidine scaffold replaces the lipophilic bulk of cyclohexyl groups or the metabolic liability of morpholines.

Table 1: Physicochemical Profile Comparison Data represents calculated consensus values for the core scaffold amine (protonated at pH 7.4 where applicable).

Property3-(Oxan-3-yl)azetidine 4-Phenylpiperidine (Traditional)3-Morpholinoazetidine (Polar Alt)Impact on CNS Design
MW (Da) ~141.2~161.2~142.2Lower MW leaves room for substituents (Lead-Likeness).[1]
cLogP 0.6 – 0.92.3 – 2.5-0.5 – 0.2Optimal: Balances solubility without sacrificing permeability.[1]
TPSA (Ų) ~21 (Ether + Amine)~12 (Amine only)~24 (Ether + Amine)Low TPSA (<90 Ų) is critical for BBB penetration.[1]
pKa (Basic N) ~10.8~10.5~9.5Azetidine N is highly basic; often requires modulation (e.g., fluorination) to prevent lysosomal trapping.[1]
Fsp³ Score 1.0 (Fully Saturated)0.461.0High saturation correlates with lower off-target toxicity.[1]
CNS MPO High (>5.0) Medium (<4.[1]0)High (>4.5)High MPO score predicts better alignment with BBB requirements.[1]
Structural Advantages[1]
  • Vector Orientation: Unlike the chair conformation of piperidine, the azetidine ring is puckered.[1] Substitution at the 3-position creates a distinct vector that projects the THP ring into specific hydrophobic pockets (e.g., S2 pockets in proteases or GPCR orthosteric sites) that are inaccessible to flat aromatic rings.[1]

  • Metabolic Shielding: The THP ring (oxan-3-yl) acts as a bioisostere for a cyclohexyl group but with reduced lipophilicity.[1] Unlike morpholine, which is prone to oxidative ring opening, the THP ether is generally metabolically inert.[1]

  • Conformational Rigidity: The 4-membered azetidine ring imposes a high energy barrier to inversion, reducing the entropic penalty upon binding to a receptor.

Part 2: Experimental Validation Protocols

To validate this pharmacophore in a medicinal chemistry campaign, the following self-validating protocols must be established.

Protocol: PAMPA-BBB (Blood-Brain Barrier Permeability)

Purpose: To determine the passive diffusion potential of the scaffold across the BBB.

Methodology:

  • System Setup: Use a parallel artificial membrane permeability assay (PAMPA) specific for BBB, employing a porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).[1]

  • Donor Plate: Prepare 10 mM stock of 3-(Oxan-3-yl)azetidine in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to the donor well.

  • Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the acceptor wells.

  • Membrane Coating: Carefully apply 4 µL of PBLE/dodecane mixture to the PVDF filter of the acceptor plate.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity-controlled chamber (saturated atmosphere to prevent evaporation).

  • Quantification: Separate plates. Analyze concentrations in Donor (

    
    ) and Acceptor (
    
    
    
    ) wells using LC-MS/MS.
  • Calculation:

    
    
    Where 
    
    
    
    is filter area,
    
    
    is volume,
    
    
    is time.[1]
  • Validation Controls:

    • High Permeability Control: Verapamil (

      
       cm/s).[1]
      
    • Low Permeability Control: Theophylline (

      
       cm/s).[1]
      
    • Self-Validation: Mass balance (Recovery) must be >80% to rule out non-specific binding to the plastic or lipid.[1]

Protocol: Microsomal Metabolic Stability

Purpose: To assess the liability of the azetidine ring opening or THP oxidation.

Methodology:

  • Reaction Mix: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system (final 1 mM).[1]

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.

  • Analysis: LC-MS/MS monitoring of parent ion depletion.

  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [1]
  • Interpretation:

    • Stable:

      
       µL/min/mg (Ideal for CNS).[1]
      
    • Unstable:

      
       µL/min/mg (Likely requires structural modification, e.g., blocking the azetidine nitrogen or adding fluorine to the THP ring).[1]
      

Part 3: Mechanism & Visualization[1]

CNS Multiparameter Optimization (MPO) Workflow

The following diagram illustrates the decision logic for incorporating the 3-(Oxan-3-yl)azetidine scaffold into a CNS lead.

CNS_MPO_Workflow Start Hit Identification (High Lipophilicity Hit) Scaffold_Swap Scaffold Hop: Replace Cyclohexyl/Piperidine with 3-(Oxan-3-yl)azetidine Start->Scaffold_Swap Check_LogP Check cLogP (Target: 1.5 - 3.5) Scaffold_Swap->Check_LogP Check_pKa Check pKa (Target: 7.5 - 9.5) Check_LogP->Check_pKa In Range Mod_Linker Strategy B: N-Alkylation/Amide (Modulates LogD) Check_LogP->Mod_Linker Too Polar Mod_Fluorine Strategy A: Fluorination of Azetidine (Lowers pKa) Check_pKa->Mod_Fluorine Too Basic (>10) BBB_Assay PAMPA-BBB / MDCK-MDR1 Permeability Assay Check_pKa->BBB_Assay Optimal Mod_Fluorine->BBB_Assay Mod_Linker->BBB_Assay Efficacy In Vivo CNS Efficacy BBB_Assay->Efficacy Pe > 10^-6 cm/s Low Efflux

Caption: Logic flow for optimizing CNS penetrability using the azetidine-THP scaffold, addressing pKa and LogP modulation.

Metabolic Soft Spot Analysis

The 3-(Oxan-3-yl)azetidine scaffold is relatively robust, but specific sites are vulnerable to Cytochrome P450 enzymes.[1]

Metabolic_Liability Core 3-(Oxan-3-yl)azetidine Core N_Oxidation N-Oxidation (FMO/CYP) Core->N_Oxidation High Risk (Basic N) Alpha_C_Ox α-Carbon Hydroxylation (Ring Opening) Core->Alpha_C_Ox Med Risk (Azetidine Ring) Ether_Cleavage Ether Cleavage (Rare for THP) Core->Ether_Cleavage Low Risk (Stable) Mitigation Mitigation Strategy: Electron Withdrawing Groups (EWG) on Nitrogen N_Oxidation->Mitigation

Caption: Metabolic stability map highlighting the Azetidine Nitrogen as the primary soft spot requiring derivatization.

References

  • BenchChem. (2025).[1][2][3] The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. BenchChem Technical Guides. Link[1]

  • Mykhailiuk, P. K., et al. (2019).[1] 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperidine, and Morpholine: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry. Link

  • Wager, T. T., et al. (2010).[1] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.[1] Link[1]

  • PharmaBlock. (2025).[1] Tetrahydropyrans in Drug Discovery: Bioisosteres and Physicochemical Modulators. PharmaBlock Whitepapers.[1][4] Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for PAMPA-BBB protocols).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Oxan-3-yl)azetidine

For Researchers, Scientists, and Drug Development Professionals: Your Essential Safety and Handling Protocol In the dynamic landscape of pharmaceutical and chemical research, the synthesis and application of novel small...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: Your Essential Safety and Handling Protocol

In the dynamic landscape of pharmaceutical and chemical research, the synthesis and application of novel small molecules are paramount. Among these, 3-(Oxan-3-yl)azetidine, with its unique structural motif combining an azetidine and an oxane ring, presents a scaffold of significant interest. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide, compiled by senior application scientists, provides an in-depth, procedural framework for the safe handling and disposal of 3-(Oxan-3-yl)azetidine, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: A Synthesis of Analog Data

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain.[1][2] This inherent strain makes the molecule susceptible to nucleophilic ring-opening reactions, particularly in the presence of strong acids or bases.[3] The parent compound, azetidine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[4][5]

Amines, as a class of organic compounds, require careful handling. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and protective clothing. In situations with potential for airborne exposure, respiratory protection may be necessary.[6][7]

Based on these structural precedents, 3-(Oxan-3-yl)azetidine should be treated as a potentially hazardous substance. The primary risks are associated with skin and eye contact, and potential respiratory irritation from vapors.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for various laboratory operations involving 3-(Oxan-3-yl)azetidine.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or a face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatRecommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[8]
Solution Preparation/Mixing Chemical safety gogglesChemical-resistant glovesLaboratory coatNot generally required if performed in a well-ventilated area or a chemical fume hood.[9]
Running Reactions (closed system) Safety glassesChemical-resistant glovesLaboratory coatNot generally required.
Work-up/Extraction Chemical safety goggles or face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatRecommended to be performed in a chemical fume hood.[8]
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsA NIOSH-approved respirator with an organic vapor cartridge is required.[8]

Causality of PPE Choices:

  • Eye Protection: The potential for splashes of 3-(Oxan-3-yl)azetidine, which may cause severe eye irritation or damage, necessitates the use of chemical safety goggles at a minimum.[9] A face shield provides an additional layer of protection, especially during transfers and work-ups.

  • Hand Protection: Chemical-resistant gloves are non-negotiable to prevent skin contact.[3] Nitrile gloves are a common and effective choice for many organic chemicals.

  • Body Protection: A standard laboratory coat protects against incidental skin contact.[3] For procedures with a higher risk of splashes, such as extractions, a chemical-resistant apron is advised.

  • Respiratory Protection: Handling the compound in a well-ventilated chemical fume hood is the primary engineering control to prevent inhalation of vapors.[9] In situations where a fume hood is not available for brief transfers, or during a spill, a respirator with an organic vapor cartridge is crucial.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Experimental Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental success.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh/Measure in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Reaction in Closed System handling_transfer->handling_reaction cleanup_quench Quench Reaction Carefully handling_reaction->cleanup_quench cleanup_workup Perform Work-up in Fume Hood cleanup_quench->cleanup_workup cleanup_waste Segregate and Label Waste cleanup_workup->cleanup_waste

Caption: Experimental workflow for handling 3-(Oxan-3-yl)azetidine.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Handling:

    • Perform all weighing and transfers of solid or neat 3-(Oxan-3-yl)azetidine within the fume hood to contain any potential dust or vapors.

    • Use caution when transferring the compound to the reaction vessel to avoid spills.

    • Once the reaction is initiated, ensure it is conducted within a closed system to prevent the release of volatile materials.

  • Post-Procedure:

    • Carefully quench the reaction within the fume hood.

    • Conduct all work-up and extraction procedures in the fume hood.

    • Segregate all waste containing 3-(Oxan-3-yl)azetidine into a designated hazardous waste container.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and correct action is crucial.[10]

Spill Response:

  • Evacuate: Clear all non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[10]

  • Collect: Carefully gather the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[10]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[11]

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[10]

Waste Disposal Protocol

The disposal of 3-(Oxan-3-yl)azetidine must be managed as hazardous chemical waste.[3] Do not dispose of this chemical down the drain or in regular trash.[3]

start Waste Generated container Select Compatible, Labeled Waste Container start->container segregate Segregate from Incompatible Waste container->segregate collect Collect Waste in Closed Container segregate->collect store Store in Designated Hazardous Waste Area collect->store dispose Arrange for EHS Pickup store->dispose

Sources

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